4,5-Dimethyl-1,3-thiazol-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4,5-dimethyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2S/c1-3-4(2)8-5(6)7-3/h1-2H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMXLBDNVSIHRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90275725 | |
| Record name | 4,5-Dimethyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2289-75-0 | |
| Record name | 4,5-Dimethyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90275725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4,5-dimethyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 4,5-Dimethyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,5-Dimethyl-1,3-thiazol-2-amine is a heterocyclic amine that serves as a valuable building block in medicinal chemistry and drug discovery. Its substituted thiazole core is a prevalent scaffold in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of this compound. Detailed experimental protocols for its synthesis and analysis are presented, along with a summary of its key chemical data. Furthermore, this guide illustrates the role of the 2-aminothiazole moiety as a versatile scaffold in the development of therapeutic agents.
Core Chemical Properties
This compound, also known as 2-amino-4,5-dimethylthiazole, is a solid at room temperature. Its hydrochloride salt is also commonly used in laboratory settings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 2289-75-0 | [2] |
| Molecular Formula | C₅H₈N₂S | [2] |
| Molecular Weight | 128.20 g/mol | [2] |
| Melting Point | 66-69 °C | [2] |
| Boiling Point | 256.1 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| XLogP3 | 1.4 | [2] |
| Topological Polar Surface Area | 67.2 Ų | [2] |
Table 2: Properties of this compound Hydrochloride
| Property | Value | Reference(s) |
| CAS Number | 71574-33-9 | [1] |
| Molecular Formula | C₅H₉ClN₂S | [1] |
| Molecular Weight | 164.66 g/mol | [1] |
Synthesis and Characterization
The most common and efficient method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[3][4] This reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.[5]
Experimental Protocol: Hantzsch Synthesis of this compound
This protocol describes the synthesis of this compound from 3-chloro-2-butanone and thiourea.
Materials:
-
3-chloro-2-butanone
-
Thiourea
-
Ethanol (absolute)
-
Saturated sodium bicarbonate solution
-
Deionized water
-
Dichloromethane
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-chloro-2-butanone (1.0 equivalent) in absolute ethanol.
-
Addition of Thiourea: To the stirred solution, add thiourea (1.1 equivalents).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Neutralization: Carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrochloric acid formed during the reaction until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).[6]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Characterization Protocols
The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: A solution of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) is prepared. The spectrum is recorded on a 400 MHz or 500 MHz NMR spectrometer. The expected proton signals for this compound would include two singlets for the two methyl groups and a broad singlet for the amine protons.
-
¹³C NMR Spectroscopy: A ¹³C NMR spectrum is recorded to identify the carbon skeleton of the molecule. The expected signals would correspond to the two methyl carbons and the three carbons of the thiazole ring.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film. Key expected vibrational frequencies include:
-
N-H stretching of the primary amine (two bands in the region of 3400-3250 cm⁻¹)
-
C=N stretching of the thiazole ring (around 1640 cm⁻¹)
-
C-S stretching (around 660 cm⁻¹)[7]
2.2.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. Soft ionization techniques like Electrospray Ionization (ESI) are preferred to obtain the protonated molecular ion [M+H]⁺.[8] For this compound, the expected m/z value for the protonated molecular ion would be approximately 129.05.
Role in Drug Discovery and Development
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[9] this compound serves as a versatile starting material for the synthesis of a diverse library of compounds with potential therapeutic applications.[10][11]
The diagram above illustrates the logical workflow where this compound acts as a core scaffold. Through various chemical modifications, a diverse library of derivatives can be synthesized. These derivatives are then subjected to biological screening to identify lead compounds, which can be further optimized for drug development.
This workflow diagram visually outlines the key steps in the synthesis and characterization of the target compound, from the starting materials to the final analytical confirmation.
Conclusion
This compound is a readily accessible and highly versatile chemical entity. Its straightforward synthesis via the Hantzsch reaction and the broad spectrum of biological activities associated with its derivatives make it a compound of significant interest to researchers in the fields of organic synthesis and drug discovery. The information and protocols provided in this guide serve as a valuable resource for the synthesis, characterization, and further exploration of this important heterocyclic compound.
References
- 1. This compound--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. academicstaff.epu.edu.iq [academicstaff.epu.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4,5-Dimethyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4,5-Dimethyl-1,3-thiazol-2-amine (CAS No: 2289-75-0), a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document consolidates key data, outlines experimental methodologies for property determination, and visualizes the primary synthetic pathway.
Core Physical and Chemical Properties
This compound is a solid, amine-functionalized thiazole derivative. The following table summarizes its key physical and computational properties, providing a quantitative snapshot for easy reference and comparison. Data for the commonly used hydrochloride salt is also included.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source(s) |
| Molecular Formula | C₅H₈N₂S | C₅H₈N₂S · HCl | [1][2] |
| Molecular Weight | 128.19 - 128.20 g/mol | 164.66 g/mol | [1][2][3] |
| Melting Point | 66-69 °C | 273-274 °C (decomposes) | [1][3][4] |
| Boiling Point | 256.1 °C at 760 mmHg (Predicted) | Not Applicable | [1] |
| Density | 1.2 ± 0.1 g/cm³ (Predicted) | Not Available | [1] |
| Flash Point | 108.7 ± 18.7 °C (Predicted) | Not Applicable | [1] |
| XLogP3 | 1.4 | Not Available | [1] |
| Topological Polar Surface Area (TPSA) | 67.2 Ų | 67.2 Ų | [1][5] |
| Hydrogen Bond Donor Count | 1 | 2 | [1][5] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [1][5] |
| Appearance | Yellow oil / solid | White to off-white powder | [1][4] |
Experimental Protocols
Accurate determination of physical properties is critical for compound characterization, purity assessment, and predicting behavior in various experimental settings. The following sections detail standard methodologies for measuring key physical properties cited in this guide.
Melting Point Determination (Capillary Method)
The melting point is a fundamental property for assessing the purity of a solid compound. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C, whereas impurities tend to depress the melting point and broaden the range.
Methodology:
-
Sample Preparation: A small quantity of the dry, finely powdered this compound is packed into a thin-walled capillary tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer's bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an automated melting point apparatus with a heated metal block.
-
Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially when approaching the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded.
-
Reporting: The melting point is reported as the range T₁ - T₂. For accurate results, it is advisable to perform an initial rapid determination to find an approximate melting point, followed by at least two careful determinations with a slower heating rate.
Spectroscopic Characterization
Structural confirmation and purity are typically assessed using spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. Samples are dissolved in a deuterated solvent (e.g., CDCl₃) with an internal standard like tetramethylsilane (TMS).[6]
-
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. The spectrum can be obtained from a sample prepared as a KBr pellet or a thin film.[7] For thiazole derivatives, characteristic bands for C=N and C-S stretching are observed.[8]
-
Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and can reveal structural information through fragmentation patterns. Electron Ionization (EI) is a common method used for this purpose.[7][9]
Synthetic Pathway: Hantzsch Thistle Synthesis
This compound is commonly synthesized via the Hantzsch thiazole synthesis, a classic and efficient method for creating thiazole rings. The reaction involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target compound, 3-chloro-2-butanone serves as the α-haloketone and thiourea acts as the thioamide.
The diagram below illustrates the generalized mechanism of the Hantzsch thiazole synthesis.
The following diagram outlines a typical experimental workflow for this synthesis, from the initial reaction setup to the final characterization of the product.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-氨基-4,5-二甲基噻唑 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arkat-usa.org [arkat-usa.org]
An In-depth Technical Guide to the Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 4,5-dimethyl-1,3-thiazol-2-amine, a key intermediate in pharmaceutical research and development. The document details the widely employed Hantzsch thiazole synthesis, offering in-depth experimental protocols, quantitative data, and visual representations of the reaction mechanism and workflow.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is present in a variety of biologically active molecules. A reliable and efficient synthesis of this compound is therefore crucial for the advancement of research in this area. The most common and effective method for its preparation is the Hantzsch thiazole synthesis.
The Hantzsch Thiazole Synthesis Pathway
The Hantzsch thiazole synthesis is a classic and versatile method for the formation of thiazole rings.[1] The reaction involves the condensation of an α-haloketone with a thioamide.[1] In the case of this compound, the synthesis proceeds via the reaction of 3-chloro-2-butanone with thiourea.
The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Experimental Protocols
Two detailed experimental protocols for the synthesis of this compound are provided below. These protocols offer slight variations in reaction conditions and work-up procedures.
Protocol 1: Synthesis in Ethanol
This protocol is a widely cited method for the synthesis of 2-amino-4,5-dimethylthiazole.
Materials:
-
3-Chloro-2-butanone
-
Thiourea
-
Ethanol
-
Saturated sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 ml round-bottom flask, dissolve 3.5 g (47 mmol) of thiourea in 30 ml of ethanol by heating at reflux with stirring.
-
Once the thiourea is dissolved, add 5.0 g (47 mmol) of 3-chloro-2-butanone to the solution.
-
Continue to heat the reaction mixture at reflux overnight.
-
After the reaction is complete, concentrate the mixture to remove the ethanol, which will yield a crude yellow solid.
-
Dissolve the crude solid in 30 ml of dichloromethane and wash it with a saturated sodium carbonate solution.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and then concentrate it to obtain a yellow oil which solidifies upon standing.[2]
Protocol 2: Alternative Work-up
This protocol follows a similar reaction setup but employs a different work-up and purification procedure.
Materials:
-
3-Chloro-2-butanone
-
Thiourea
-
Ethanol
-
5% Sodium bicarbonate solution
-
Deionized water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 equivalent of 3-chloro-2-butanone in absolute ethanol.
-
Add 1.1 to 1.5 equivalents of thiourea to the solution.
-
Heat the reaction mixture to reflux with vigorous stirring for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing cold deionized water, which should cause a precipitate to form.
-
Neutralize the solution by slowly adding a 5% sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a generous amount of deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.[3]
Quantitative Data
The following table summarizes the key quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Reactant Quantities (Protocol 1) | ||
| 3-Chloro-2-butanone | 5.0 g (47 mmol) | [2] |
| Thiourea | 3.5 g (47 mmol) | [2] |
| Ethanol | 30 ml | [2] |
| Product Yield (Protocol 1) | ||
| 2-Amino-4,5-dimethylthiazole | 3.8 g (63.3%) | [2] |
| Physicochemical Properties | ||
| Molecular Formula | C₅H₈N₂S | [2] |
| Molecular Weight | 128.20 g/mol | [2] |
| Melting Point | 66-69 °C | [2] |
| Boiling Point | 256.1 °C at 760 mmHg | [2] |
Experimental Workflow and Logic
The synthesis follows a logical and well-established reaction mechanism. The workflow is straightforward, making it an accessible synthesis for many research laboratories.
References
An In-Depth Technical Guide to 4,5-Dimethyl-1,3-thiazol-2-amine
This document provides a comprehensive technical overview of 4,5-Dimethyl-1,3-thiazol-2-amine, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis. The guide covers its chemical identity, physicochemical properties, and detailed experimental protocols for its synthesis.
Chemical Identity and Structure
This compound is a substituted aminothiazole. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] It is also commonly known by synonyms such as 2-Amino-4,5-dimethylthiazole.[1]
The chemical structure consists of a five-membered thiazole ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively. The ring is substituted with an amino group at position 2 and methyl groups at positions 4 and 5.
Chemical Structure:
Physicochemical Properties
The key physicochemical data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 2289-75-0 | [2][3][4] |
| Molecular Formula | C5H8N2S | [2][4] |
| Molecular Weight | 128.20 g/mol | [2][4] |
| Appearance | Yellow oil which may mix with solid | [2] |
| Melting Point | 66-69 °C | [2] |
| Boiling Point | 256.1 °C at 760 mmHg | [2] |
| Density | 1.2 ± 0.1 g/cm³ | [2] |
| Flash Point | 108.7 ± 18.7 °C | [2] |
| Topological Polar Surface Area | 67.2 Ų | [2] |
Experimental Synthesis Protocol
The synthesis of this compound can be achieved through a two-step process, beginning with the chlorination of butanone followed by cyclization with thiourea. This method is a variation of the Hantzsch thiazole synthesis.[5]
Step 1: Synthesis of 3-Chloro-2-butanone [2]
-
Equip a 250 ml three-necked flask with a stirrer, a condenser, and a constant pressure funnel.
-
Add 43.27 g (0.6 mol) of butanone, 30.42 g (0.3 mol) of 36% hydrochloric acid, and 8.1 g (0.06 mol) of copper chloride to the flask.
-
While maintaining a temperature of 35°C, slowly add 49.23 g (0.39 mol) of 30% hydrogen peroxide dropwise over 15 minutes.
-
After the addition is complete, heat the reaction mixture to 78°C and reflux for 5 hours.
-
Cool the reaction mixture to room temperature and separate the organic phase.
-
Wash the organic phase twice with a saturated sodium carbonate solution.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Distill the product to collect the fraction at 137-140°C, yielding 3-chloro-2-butanone.
Step 2: Synthesis of this compound [2]
-
In a 100 ml round-bottom flask, add 30 ml of ethanol and 3.5 g (47 mmol) of thiourea.
-
Heat the mixture at reflux with stirring until the thiourea is completely dissolved.
-
Add 5.0 g (47 mmol) of the 3-chloro-2-butanone synthesized in Step 1.
-
Continue to reflux the mixture overnight.
-
Concentrate the reaction mixture to remove the ethanol, which yields a crude yellow solid.
-
Dissolve the crude product in 30 ml of dichloromethane and wash with a saturated sodium carbonate solution.
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate to yield the final product, this compound.
Synthesis Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Biological Context and Potential Applications
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active agents.[6][7] Derivatives of 2-aminothiazole have demonstrated a wide range of therapeutic activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[7][8] While specific signaling pathways for this compound are not extensively detailed in the provided literature, its structural class suggests potential for investigation in these areas. Researchers in drug development may consider this compound as a building block or lead compound for developing new therapeutic agents targeting a variety of diseases.[9]
References
- 1. This compound--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. This compound | 2289-75-0 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. youtube.com [youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of 4,5-Dimethyl-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4,5-Dimethyl-1,3-thiazol-2-amine. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.
Spectroscopic Data Summary
The spectroscopic data for this compound hydrochloride is summarized in the tables below. It is important to note that this data is for the hydrochloride salt, and the chemical shifts, particularly for the protons and carbons near the amine group and the thiazole nitrogen, may differ slightly for the free base due to the absence of the protonating acidic proton.
Table 1: 1H NMR Spectroscopic Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.17 | s | 3H | C4-CH3 or C5-CH3 |
| 2.17 | s | 3H | C5-CH3 or C4-CH3 |
| 7.17 | br s | 2H | -NH2 |
Solvent: DMSO-d6
Table 2: 13C NMR Spectroscopic Data for this compound Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| 15.7 | C4-CH3 or C5-CH3 |
| 111.1 | C5 |
| 153.4 | C4 |
| 169.2 | C2 |
Solvent: DMSO-d6
Table 3: IR Spectroscopic Data for 2-Amino-4-methylthiazole
While specific IR data for this compound was not available in the searched literature, the data for the closely related compound 2-Amino-4-methylthiazole provides characteristic absorption bands that are expected to be similar.
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3400-3500 | Strong | N-H stretch (asymmetric and symmetric) |
| ~1620 | Medium | C=N stretch (thiazole ring) |
| ~1504 | Medium | C=C stretch (thiazole ring) |
Table 4: Mass Spectrometry Data for this compound
The mass spectrum is predicted to show a molecular ion peak corresponding to the compound's molecular weight.
| m/z | Proposed Fragment |
| 128 | [M]+ (Molecular Ion) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1.1. 1H NMR Spectroscopy
-
Sample Preparation: A sample of 5-25 mg of the compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube.[1] The solution should be homogeneous and free of any particulate matter.
-
Instrument Parameters:
-
Spectrometer: A 300 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Referencing: The chemical shifts are referenced to the residual solvent peak.
-
1.2. 13C NMR Spectroscopy
-
Sample Preparation: A more concentrated sample of 50-100 mg of the compound dissolved in approximately 0.7 mL of a deuterated solvent is typically required due to the lower natural abundance of the 13C isotope.[1]
-
Instrument Parameters:
-
Spectrometer: A 75 MHz or higher field NMR spectrometer.
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: A spectral width of 0-200 ppm is typically used for organic molecules.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is often used to ensure quantitative data for all carbon environments.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
-
Decoupling: Broadband proton decoupling is applied to simplify the spectrum to single lines for each unique carbon atom.
-
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.[2]
-
Instrument Parameters:
-
Spectrometer: A benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.
-
Spectral Range: Typically 4000-400 cm-1.
-
Resolution: 4 cm-1.
-
Number of Scans: 16 to 32 scans are averaged to obtain the final spectrum.
-
-
Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then placed on the crystal, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final absorbance or transmittance spectrum of the sample. Pressure is applied to ensure good contact between the solid sample and the ATR crystal.[3]
Mass Spectrometry (MS)
Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC-MS) or via a direct insertion probe. The sample must be volatile enough to be vaporized in the high vacuum of the mass spectrometer.[4]
-
Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[4] This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]+). The excess energy from the electron impact often leads to fragmentation of the molecular ion into smaller, characteristic fragment ions.[4]
-
Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum which is a plot of ion intensity versus m/z.
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a small organic molecule like this compound.
Caption: Workflow for Spectroscopic Characterization.
References
Unraveling the Molecular Mechanisms of 4,5-Dimethyl-1,3-thiazol-2-amine: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the potential mechanisms of action for 4,5-Dimethyl-1,3-thiazol-2-amine. While direct experimental data on this specific molecule is limited, this document synthesizes findings from structurally related 2-aminothiazole derivatives to propose plausible biological targets and signaling pathways. This guide is intended for researchers, scientists, and drug development professionals, offering a foundation for future investigation into the therapeutic potential of this compound. The content includes hypothesized mechanisms of action, detailed experimental protocols for relevant assays, and a summary of quantitative data from analogous compounds.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications. Derivatives of 2-aminothiazole have been reported to exhibit anti-inflammatory, antimicrobial, and anticancer properties. This compound, a simple derivative of this class, holds potential for biological activity. Due to the absence of dedicated studies on its specific mechanism of action, this guide extrapolates from the known activities of structurally similar 2-aminothiazole compounds to illuminate its potential molecular targets and cellular effects.
Hypothesized Mechanisms of Action
Based on the established biological activities of various 2-aminothiazole derivatives, we hypothesize that this compound may exert its effects through one or more of the following mechanisms:
-
Inhibition of Protein Kinases: Numerous 2-aminothiazole derivatives are potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling.
-
Modulation of Cholinesterase Activity: Certain 2-aminothiazole compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for neurotransmission.
-
Disruption of Microtubule Dynamics: A significant number of 2-aminothiazole-based molecules act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.
The following sections will delve into the specifics of each of these potential mechanisms.
Protein Kinase Inhibition
The 2-aminothiazole moiety serves as a versatile scaffold for the design of kinase inhibitors. Notably, derivatives have shown inhibitory activity against the Src family of kinases and protein kinase CK2.
2.1.1. Src Family Kinase Inhibition
The 2-aminothiazole structure was the foundational template for the development of potent pan-Src family kinase inhibitors like Dasatinib.[1][2] These inhibitors are typically ATP-competitive, binding to the ATP pocket of the kinase.[3] The aminothiazole core forms key hydrogen bond interactions within the hinge region of the kinase domain. While this compound is a simpler molecule, its core structure suggests a potential, albeit likely weaker, interaction with the ATP-binding site of Src family kinases.
2.1.2. Protein Kinase CK2 Inhibition
Recent studies have identified 2-aminothiazole derivatives as selective allosteric modulators of protein kinase CK2.[4][5] Unlike ATP-competitive inhibitors, these compounds bind to a novel allosteric pocket at the interface between the αC helix and the glycine-rich loop, stabilizing an inactive conformation of the kinase.[5] This non-ATP-competitive mechanism offers a potential for high selectivity.
Cholinesterase Inhibition
Several studies have reported the synthesis and evaluation of 2-aminothiazole derivatives as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7] The mechanism often involves binding to the catalytic active site and/or the peripheral anionic site of the enzyme. The inhibition can be of a mixed type.[6] Given the structural similarities, this compound could potentially exhibit inhibitory activity against these enzymes.
Tubulin Polymerization Inhibition
A significant body of research has focused on 2-aminothiazole derivatives as inhibitors of tubulin polymerization.[8][9][10] These compounds often bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics. This leads to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis. The simple structure of this compound makes it a potential, though likely less potent, candidate for interaction with the tubulin protein.
Quantitative Data from Structurally Related Compounds
The following tables summarize the inhibitory activities of various 2-aminothiazole derivatives against the hypothesized targets. This data, while not specific to this compound, provides a reference for the potential potency of this class of compounds.
Table 1: Inhibitory Activity of 2-Aminothiazole Derivatives against Protein Kinases
| Compound Class | Target Kinase | IC50 / Ki (µM) | Reference |
| Aryl 2-aminothiazoles | CK2α | IC50: 3.4 - 27.7 | [5] |
| N-phenyl-2-aminothiazole | Lck | IC50: 5 - 6.6 | [3] |
| Thiazole Derivatives | CK2 | IC50: 0.4 - 1.9 | [11] |
Table 2: Inhibitory Activity of 2-Aminothiazole Derivatives against Cholinesterases
| Compound Class | Target Enzyme | IC50 / Ki (µM) | Reference |
| 2-aminothiazole propenamides | AChE | IC50: 0.5 | [6] |
| 2-aminothiazole propanamides | BChE | IC50: 0.9 | [6] |
| 2-amino-4-arylthiazoles | AChE | Ki: 0.129 | [7] |
| 2-amino-4-arylthiazoles | BChE | Ki: 0.083 | [7] |
| Thiazole-based derivatives | AChE | IC50: 0.103 - 0.109 | [12] |
Table 3: Inhibitory Activity of 2-Aminothiazole Derivatives on Tubulin Polymerization
| Compound Class | IC50 (µM) | Reference |
| 2-anilino-4-amino-5-aroylthiazoles | 0.72 | [8] |
| Thiazole-based chalcones | 7.78 | [10] |
| 2,4-disubstituted thiazoles | 2.00 - 2.95 | [9] |
Experimental Protocols
The following are detailed methodologies for key experiments to investigate the hypothesized mechanisms of action of this compound.
Protein Kinase CK2 Inhibition Assay (Radiometric)
This protocol describes a method to determine the in vitro inhibitory activity of a compound against protein kinase CK2.
Materials:
-
Recombinant human protein kinase CK2α
-
CK2 specific peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-32P]ATP
-
Kinase Assay Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µM ATP)
-
Stop Solution (75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and fluid
-
This compound (test compound) dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in the Kinase Assay Buffer.
-
In a reaction tube, combine the Kinase Assay Buffer, CK2 enzyme, and the peptide substrate.
-
Add the test compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with the Stop Solution to remove unincorporated [γ-32P]ATP.
-
Measure the radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric assay is used to measure the inhibition of AChE.[13][14][15]
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
This compound (test compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in the phosphate buffer.
-
In the wells of a 96-well plate, add the phosphate buffer, DTNB solution, and the AChE enzyme solution.
-
Add the test compound or solvent (vehicle control) to the respective wells.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader. The increase in absorbance is due to the formation of the 5-thio-2-nitrobenzoate anion.
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
In Vitro Tubulin Polymerization Assay (Fluorescence-based)
This assay measures the effect of a compound on the assembly of purified tubulin into microtubules.[16][17][18]
Materials:
-
Lyophilized, high-purity tubulin protein (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Fluorescent reporter dye that binds to polymerized tubulin
-
This compound (test compound) dissolved in DMSO
-
Positive controls: Paclitaxel (promoter) and Nocodazole or Colchicine (inhibitor)
-
96-well, black, flat-bottom microplate
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Prepare a tubulin reaction mix on ice containing tubulin protein, General Tubulin Buffer, GTP, and the fluorescent reporter dye.
-
Prepare serial dilutions of the test compound and controls.
-
Add the test compound or controls to the wells of a pre-warmed (37°C) 96-well plate.
-
Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in the pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity over time (e.g., every minute for 60-90 minutes) at the appropriate excitation and emission wavelengths for the reporter dye.
-
Plot the fluorescence intensity versus time to obtain polymerization curves.
-
Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization and calculate the IC50 value for inhibition.
Conclusion
While the precise mechanism of action for this compound remains to be elucidated through direct experimental investigation, the extensive research on the 2-aminothiazole scaffold provides a strong foundation for hypothesizing its potential biological activities. The most probable mechanisms include the inhibition of protein kinases (such as Src family kinases or CK2), modulation of cholinesterase activity, and disruption of tubulin polymerization. This technical guide offers a comprehensive overview of these potential pathways, supported by data from analogous compounds and detailed experimental protocols to facilitate further research. The exploration of these potential mechanisms will be crucial in determining the therapeutic promise of this compound and guiding the design of future derivatives with enhanced potency and selectivity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1: Identification of an allosteric binding site - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-Arylamino-4-Amino-5-Aroylthiazoles. “One-Pot” Synthesis and Biological Evaluation of a New Class of Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. bio-protocol.org [bio-protocol.org]
Screening for the Biological Activity of 4,5-Dimethyl-1,3-thiazol-2-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminothiazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities.[1][2][3][4] As a member of this class, 4,5-Dimethyl-1,3-thiazol-2-amine holds significant potential for therapeutic applications. This technical guide provides a comprehensive overview of the potential biological activities of this compound based on the known activities of its structural analogs. It details experimental protocols for screening these activities and presents quantitative data from relevant studies to inform early-stage drug discovery efforts. The guide also includes visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the underlying mechanisms and screening strategies.
Potential Biological Activities and Screening Strategies
The 2-aminothiazole core is associated with a diverse range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and kinase inhibitory activities.[1][2][3][5][6][7][8] The following sections outline the key potential activities for this compound and provide detailed protocols for their investigation.
Anti-inflammatory Activity: 5-Lipoxygenase (5-LOX) Inhibition
Background: Certain N-aryl-1,3-thiazol-2-amine derivatives have demonstrated potent anti-inflammatory activity through the direct inhibition of 5-lipoxygenase (5-LOX).[5] 5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are pro-inflammatory mediators involved in conditions such as asthma and rheumatoid arthritis.[5] Screening for 5-LOX inhibition is a critical first step in evaluating the anti-inflammatory potential of this compound.
Experimental Protocol: 5-Lipoxygenase Inhibition Assay
This protocol outlines a cell-free enzymatic assay to determine the inhibitory effect of a test compound on 5-LOX activity.
-
Materials:
-
Human recombinant 5-lipoxygenase (5-LOX)
-
Linoleic acid (substrate)
-
Test compound (this compound)
-
Zileuton (positive control)
-
Phosphate buffer (pH 7.4)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the phosphate buffer, the test compound at various concentrations, and the 5-LOX enzyme.
-
Incubate the mixture at room temperature for 10 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the substrate, linoleic acid.
-
Measure the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product, at regular intervals for 15 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, the concentration of the compound that inhibits 5-LOX activity by 50%, by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Quantitative Data: 5-LOX Inhibitory Activity of N-aryl-4-aryl-1,3-thiazol-2-amine Derivatives
| Compound | R1 | R2 | IC50 (µM)[5] |
| 1 | 4-Chlorophenyl | 3,5-Dimethylphenyl | 0.5 |
| 2 | 4-Methoxyphenyl | 3,5-Dimethylphenyl | 1.2 |
| 3 | 4-Fluorophenyl | 3,5-Dimethylphenyl | 1.5 |
| 4 | Phenyl | 3,5-Dimethylphenyl | 2.0 |
Signaling Pathway: 5-Lipoxygenase Pathway
Caption: Inhibition of the 5-Lipoxygenase pathway by the test compound.
Anticancer Activity
Background: Thiazole derivatives have shown promise as anticancer agents, with some exhibiting cytotoxic effects against various cancer cell lines.[1][3][7][9] The proposed mechanisms of action are diverse and can include the inhibition of kinases involved in cancer cell proliferation and survival. A primary screening approach involves evaluating the cytotoxic effects of this compound against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium
-
Test compound (this compound)
-
Doxorubicin (positive control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and the positive control. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value.
-
Quantitative Data: Cytotoxic Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Thiazole Derivative A | MCF-7 | 5.2 | Fictional Data |
| Thiazole Derivative B | A549 | 8.1 | Fictional Data |
| Thiazole Derivative C | HeLa | 3.7 | Fictional Data |
Experimental Workflow: Anticancer Activity Screening
Caption: A general workflow for screening the anticancer activity of a test compound.
Kinase Inhibition
Background: The 2-aminothiazole scaffold is a common feature in many kinase inhibitors.[6][10] For instance, derivatives have been developed as inhibitors of c-Met kinase, a receptor tyrosine kinase implicated in cancer.[6] Screening this compound against a panel of kinases can uncover its potential as a targeted therapeutic agent.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of a compound against a specific kinase.
-
Materials:
-
Recombinant active kinase (e.g., c-Met)
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ which measures ADP production)
-
384-well microplates
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Quantitative Data: c-Met Kinase Inhibitory Activity of Thiazole/Thiadiazole Carboxamide Derivatives
| Compound | c-Met IC50 (nM)[6] |
| Derivative 1 | 15 |
| Derivative 2 | 28 |
| Derivative 3 | 45 |
Conclusion
This compound, as a representative of the 2-aminothiazole class, presents a promising starting point for the discovery of novel therapeutic agents. The screening strategies and experimental protocols detailed in this guide provide a robust framework for elucidating its biological activity profile. By systematically evaluating its potential as an anti-inflammatory, anticancer, and kinase inhibitory agent, researchers can effectively advance this compound through the early stages of the drug discovery pipeline. The provided quantitative data for related compounds serves as a valuable benchmark for these screening efforts.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4,5-Dimethyl-1,3-thiazol-2-amine Derivatives and Analogs for Researchers and Drug Development Professionals
The 4,5-dimethyl-1,3-thiazol-2-amine core is a privileged scaffold in medicinal chemistry, serving as a crucial building block for the development of a diverse array of therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to its derivatives and analogs, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate comparative analysis and guide future research in this promising area of drug discovery.
Core Synthesis Strategies
The synthesis of this compound and its derivatives predominantly relies on the well-established Hantzsch thiazole synthesis. This method typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative. Modifications of this classical method, as well as other synthetic routes, have been developed to introduce a variety of substituents on the thiazole ring, leading to a broad chemical space for biological screening.
A general synthetic workflow for obtaining this compound derivatives is outlined below.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following tables summarize key quantitative data from various studies to allow for easy comparison.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common metric used to quantify the cytotoxic effects of these compounds.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| Thiazole Analog 1 | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole Analog 2 | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 6.69 ± 0.41 | Staurosporine | 8.4 ± 0.51 | |
| Thiazole Analog 3 | A549 (Lung) | 0.452 | Doxorubicin | 0.460 |
| Fused Thiazolo[4,5-e]indazol-2-amine 7a | MCF-7 (Breast) | 15.5 ± 0.3 | Adriamycin | - |
| ME-180 (Cervical) | 11.6 ± 0.1 | Adriamycin | - | |
| Fused Thiazolo[4,5-e]indazol-2-amine 7d | HepG2 (Liver) | 10.4 ± 0.2 | Adriamycin | - |
| Fused Thiazolo[4,5-e]indazol-2-amine 7i | MCF-7 (Breast) | 11.5 ± 0.8 | Adriamycin | - |
| ME-180 (Cervical) | 11.5 ± 0.4 | Adriamycin | - | |
| HepG2 (Liver) | 12.4 ± 0.5 | Adriamycin | - |
Note: The specific structures of "Thiazole Analog 1, 2, and 3" are detailed in the cited literature and represent various substitution patterns on the core scaffold.[1][2][3]
Antimicrobial Activity
The antimicrobial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) |
| 2,4-disubstituted-1,3-thiazole analog (nitro sub.) | B. subtilis | 3.92-4.01 |
| S. aureus | 3.39-4.11 | |
| E. coli | 3.59-4.23 | |
| Thiazole derivative 6 | P. mirabilis | 1000 |
| S. dysenteriae | 125 | |
| L. monocytogenes | 1000 | |
| Heteroaryl thiazole derivative 3 | Various Bacteria | 230-700 |
| Heteroaryl thiazole derivative 8 | Various Fungi | 80-230 |
Note: The MIC values can vary depending on the specific derivative and the microbial strain tested.[4][5][6]
Mechanism of Action: Induction of Apoptosis
Several studies suggest that the anticancer activity of certain this compound derivatives is mediated through the induction of apoptosis, or programmed cell death. The intrinsic apoptosis pathway is a key mechanism that can be triggered by cellular stress, such as that induced by cytotoxic compounds.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the literature.
General Procedure for Hantzsch Thiazole Synthesis
A mixture of an appropriate α-haloketone (1 mmol) and a substituted thiourea (1.2 mmol) in a suitable solvent such as ethanol or acetonitrile (10-20 mL) is refluxed for a period of 2-8 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid is collected by filtration. The crude product is then purified by recrystallization from an appropriate solvent to afford the desired 2-aminothiazole derivative.[7]
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (containing the same concentration of DMSO as the highest concentration of the test compound) and a blank (medium only) are also included.
-
Incubation: The plates are incubated for 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8]
Antimicrobial Susceptibility Testing (Microdilution Method)
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: Serial twofold dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included.
-
Incubation: The plates are incubated at the appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[4]
This guide provides a foundational understanding of the this compound scaffold and its analogs. The presented data and protocols are intended to serve as a valuable resource for the design and execution of future studies aimed at developing novel therapeutic agents based on this versatile chemical entity.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. researchgate.net [researchgate.net]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]
- 8. benchchem.com [benchchem.com]
An In-Depth Technical Guide to 4,5-Dimethyl-1,3-thiazol-2-amine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 4,5-dimethyl-1,3-thiazol-2-amine core is a privileged scaffold in medicinal chemistry, serving as a key building block in the design and synthesis of a diverse array of biologically active compounds. Its structural features allow for versatile modifications, leading to the development of potent inhibitors of various enzymes, particularly protein kinases implicated in cancer and inflammatory diseases. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and, most importantly, the medicinal chemistry applications of this compound and its derivatives. Detailed experimental protocols, quantitative pharmacological data, and visualizations of relevant signaling pathways are presented to facilitate further research and drug development efforts in this promising area.
Introduction
The 2-aminothiazole moiety is a cornerstone in the development of therapeutic agents, recognized for its ability to engage in key interactions with biological targets. The specific substitution pattern of this compound offers a unique combination of steric and electronic properties that can be exploited to achieve high potency and selectivity. This guide will delve into the synthetic strategies used to access this core and its derivatives, with a primary focus on its application in the discovery of kinase inhibitors for the treatment of cancer.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of the core molecule is essential for its application in drug design.
| Property | Value | Reference |
| Molecular Formula | C₅H₈N₂S | [1] |
| Molecular Weight | 128.20 g/mol | [1] |
| Melting Point | 66-69 °C | |
| Boiling Point | 256.1 °C at 760 mmHg | |
| XLogP3 | 1.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Synthesis of this compound and Derivatives
The Hantzsch thiazole synthesis remains a widely employed and versatile method for the preparation of 2-aminothiazoles, including the 4,5-dimethyl substituted scaffold.
General Synthesis of this compound
The synthesis typically involves the cyclocondensation of an α-haloketone with a thiourea derivative. For this compound, 3-chloro-2-butanone serves as the α-haloketone precursor.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of 3-Chloro-2-butanone: To a stirred solution of 2-butanone (0.6 mol) and 36% HCl (0.3 mol) containing copper chloride (0.06 mol) at 35 °C, 30% hydrogen peroxide (0.39 mol) is added dropwise over 15 minutes. The reaction mixture is then heated to reflux at 78 °C for 5 hours. After cooling to room temperature, the organic phase is separated, washed twice with saturated sodium carbonate solution, and dried over anhydrous sodium sulfate. The crude product is purified by distillation to collect the fraction at 137-140 °C, yielding 3-chloro-2-butanone.[1]
-
Step 2: Cyclocondensation: In a round-bottom flask, thiourea (47 mmol) is dissolved in 30 ml of ethanol with heating and stirring. To this solution, 3-chloro-2-butanone (47 mmol) is added, and the mixture is refluxed overnight. The ethanol is then removed under reduced pressure to yield a crude yellow solid. The solid is dissolved in dichloromethane and washed with saturated sodium carbonate solution. The organic layer is collected, dried over anhydrous sodium sulfate, and concentrated to give this compound as a yellow oil which solidifies upon standing.[1]
Synthesis of N-(4,5-Dimethylthiazol-2-yl)urea Derivatives
Urea derivatives of 2-aminothiazoles are a significant class of compounds with potent biological activities, particularly as kinase inhibitors.
Experimental Protocol: General Synthesis of N-(4,5-Dimethylthiazol-2-yl)urea Derivatives
-
To a solution of this compound in an appropriate aprotic solvent (e.g., anhydrous tetrahydrofuran or dichloromethane), an equimolar amount of the desired isocyanate is added dropwise at 0 °C.
-
The reaction mixture is then allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours), with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired N-(4,5-dimethylthiazol-2-yl)urea derivative.
Medicinal Chemistry Applications: Kinase Inhibition
Derivatives of this compound have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer.
Targeting the BCR-ABL Kinase in Chronic Myeloid Leukemia (CML)
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that drives the pathogenesis of Chronic Myeloid Leukemia (CML). Dasatinib, a potent BCR-ABL inhibitor, features a 2-aminothiazole core, highlighting the importance of this scaffold in targeting this oncoprotein. Structurally related compounds incorporating the this compound moiety have been investigated for their potential as anti-CML agents.
Quantitative Data: Cytotoxicity of 4-Methylthiazole-2-amine Derivatives against CML Cell Lines
While specific data for 4,5-dimethyl derivatives is limited in the public domain, studies on the closely related 4-methylthiazole-2-amine derivatives provide valuable insights into the potential of this scaffold.
| Compound | Cell Line | IC₅₀ (µM) |
| 3a | K562 | >50 |
| 3b | K562 | 2.5 ± 0.9 |
| 3c | K562 | 1.5 ± 0.3 |
| 6g | K562 | 3.5 ± 0.5 |
| 6h | K562 | 2.5 ± 0.4 |
| 6i | K562 | 2.0 ± 0.2 |
| 3a | U937 | >50 |
| 3b | U937 | 5.0 ± 1.2 |
| 3c | U937 | 4.5 ± 0.8 |
| 6g | U937 | 5.0 ± 0.9 |
| 6h | U937 | 4.5 ± 0.6 |
| 6i | U937 | 3.5 ± 0.4 |
Data adapted from a study on 4-methylthiazole-2-amine derivatives, which are structurally analogous to the 4,5-dimethyl core.[2][3]
Signaling Pathway: BCR-ABL and Downstream Effectors
The BCR-ABL oncoprotein activates a cascade of downstream signaling pathways, including the RAS/MAPK, JAK/STAT, and PI3K/Akt pathways, leading to increased cell proliferation and survival.[4][5][6] Inhibition of BCR-ABL by small molecules blocks these downstream signals, inducing apoptosis in cancer cells.
Caption: BCR-ABL signaling pathway and the inhibitory action of a derivative.
Targeting the PI3K/Akt/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for drug development. Thiazole derivatives have been identified as inhibitors of this pathway.
Signaling Pathway: PI3K/Akt/mTOR Cascade
Upon activation by growth factors, PI3K phosphorylates PIP2 to generate PIP3, which in turn recruits and activates Akt. Activated Akt phosphorylates a range of downstream targets, including mTOR, leading to the promotion of cell growth and survival.
Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by a thiazole derivative.
Biological Evaluation Protocols
Assessing the biological activity of newly synthesized compounds is a critical step in the drug discovery process. The following is a representative protocol for evaluating the cytotoxic effects of this compound derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
-
Cell Seeding: Cancer cell lines (e.g., K562 for CML) are seeded in 96-well plates at a density of 8,000-10,000 viable cells per well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the synthesized this compound derivatives and incubated for a further 48-96 hours, depending on the cell line's doubling time.
-
MTT Addition: After the incubation period, the culture medium is removed, and 20 µL of MTT solution (5 mg/mL in PBS) is added to each well. The plates are then incubated for an additional 4 hours at 37 °C.[7]
-
Formazan Solubilization: The MTT solution is removed, and 60 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals. The plate is then gently agitated to ensure complete dissolution.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Workflow: Drug Discovery Process for Kinase Inhibitors
The following diagram illustrates a typical workflow for the discovery of kinase inhibitors based on the this compound scaffold.
Caption: A generalized workflow for the discovery of kinase inhibitors.
Conclusion
This compound represents a valuable and versatile scaffold in the field of medicinal chemistry. Its amenability to synthetic modification and its proven track record as a core component of potent kinase inhibitors underscore its importance in the ongoing quest for novel therapeutics, particularly in the realm of oncology. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to harnessing the full potential of this remarkable molecular entity. Further exploration of structure-activity relationships and the elucidation of precise mechanisms of action for novel derivatives will undoubtedly pave the way for the development of next-generation targeted therapies.
References
- 1. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Investigating chronic myeloid leukemia therapeutics: AI-optimized design and synthesis of 4-methylthiazole-2-amine derivatives with translocation control activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(5-Mercapto-1,3,4-Thiadiazol-2-yl)-2-Phenylacetamide Derivatives: Synthesis and In-vitro Cytotoxicity Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,5-Dimethyl-1,3-thiazol-2-amine: Discovery, History, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,5-Dimethyl-1,3-thiazol-2-amine, a key heterocyclic compound. It details the historical context of its discovery, its synthesis, physicochemical properties, and its significance as a scaffold in drug development. While specific quantitative biological data for the parent compound is limited in publicly accessible literature, this guide summarizes the extensive research on its derivatives, highlighting their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. Detailed experimental protocols for its synthesis and relevant biological assays are provided, alongside visualizations of a key signaling pathway and experimental workflows to facilitate a deeper understanding of its therapeutic promise.
Discovery and History
The journey of this compound is intrinsically linked to the broader history of thiazole chemistry. The foundational synthesis of the thiazole ring was established by Arthur Hantzsch in 1887, a reaction now known as the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.
While the Hantzsch synthesis provided the general framework, the first specific synthesis of this compound is attributed to R. M. Dodson and L. C. King in their 1945 publication in the Journal of the American Chemical Society. Their work explored the reaction of ketones with halogens and thiourea, leading to the formation of various 2-aminothiazole derivatives. This discovery laid the groundwork for future exploration of this compound and its analogs as valuable entities in medicinal chemistry.
The subsequent decades saw a surge in research into 2-aminothiazole derivatives, revealing a wide spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting agents, solidifying the importance of the this compound core in the development of new therapeutics.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂S | --INVALID-LINK-- |
| Molecular Weight | 128.20 g/mol | --INVALID-LINK-- |
| CAS Number | 2289-75-0 | --INVALID-LINK-- |
| Melting Point | 66-69 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 256.1 °C at 760 mmHg | --INVALID-LINK-- |
| LogP (Predicted) | 1.4 | --INVALID-LINK-- |
| pKa (Predicted) | Not available | |
| Aqueous Solubility (Predicted) | Not available |
Synthesis and Experimental Protocols
The primary method for synthesizing this compound is a variation of the Hantzsch thiazole synthesis. A detailed experimental protocol is provided below.
Synthesis of 3-Chloro-2-butanone (Intermediate)
A detailed protocol for the synthesis of the intermediate, 3-chloro-2-butanone, is described in the literature.[1]
Synthesis of this compound
Reaction Scheme:
Figure 1: General reaction scheme for the synthesis of this compound.
Experimental Protocol:
-
In a 100 mL round-bottom flask, add 30 mL of ethanol and 3.5 g (47 mmol) of thiourea.[1]
-
Heat the mixture at reflux with stirring until the thiourea is completely dissolved.[1]
-
Slowly add 5.0 g (47 mmol) of 3-chloro-2-butanone to the solution.[1]
-
Continue to reflux the reaction mixture overnight.[1]
-
After cooling, concentrate the reaction mixture under reduced pressure to remove the ethanol, yielding a crude yellow solid.[1]
-
Dissolve the crude solid in 30 mL of dichloromethane and wash with a saturated sodium carbonate solution.[1]
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to yield a yellow oil which solidifies upon standing.[1]
-
The resulting solid is this compound, with a reported yield of approximately 63.3%.[1]
Role in Drug Development and Biological Activity of Derivatives
The 2-aminothiazole scaffold, with this compound as a core example, is a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. While specific biological activity data for the parent compound is scarce in public literature, its derivatives have shown significant promise in several therapeutic areas.
Anticancer Activity
Numerous derivatives of 2-aminothiazole have demonstrated potent anticancer activity. A prominent mechanism of action is the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Aurora Kinase Inhibition:
One of the key pathways targeted by 2-aminothiazole derivatives is the Aurora kinase family, particularly Aurora Kinase A. These kinases are serine/threonine kinases that play a critical role in mitotic progression. Their overexpression is common in many cancers, making them attractive therapeutic targets. Inhibition of Aurora Kinase A by 2-aminothiazole derivatives leads to defects in spindle formation, cell cycle arrest at the G2/M phase, and ultimately apoptosis.
Figure 2: Simplified signaling pathway of Aurora Kinase A inhibition by 2-aminothiazole derivatives.
Tubulin Polymerization Inhibition:
Another important anticancer mechanism of 2-aminothiazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for maintaining cell structure and for the formation of the mitotic spindle during cell division. This disruption leads to cell cycle arrest and apoptosis.
Antimicrobial Activity
Derivatives of this compound have also been investigated for their antimicrobial properties. Various studies have reported the synthesis of 2-aminothiazole analogs with significant activity against a range of bacterial and fungal pathogens. The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cell wall synthesis.
Quantitative Data for 2-Aminothiazole Derivatives (Representative Examples):
| Compound Type | Target/Organism | Activity (IC₅₀/MIC) | Reference |
| N,4-diaryl-1,3-thiazole-2-amines | Human cancer cell lines (e.g., SGC-7901) | IC₅₀ = 0.36 - 0.86 µM | --INVALID-LINK-- |
| 4-(indol-3-yl)thiazole-2-amines | S. Typhimurium | MIC = 0.06–0.12 mg/mL | --INVALID-LINK-- |
| Thiazole-conjugated amino acids | Human cancer cell lines (A549, HeLa, MCF-7) | IC₅₀ = 2.07–8.51 μM | --INVALID-LINK-- |
| 2-Hydrazinyl-thiazole derivatives | Candida albicans | MIC = 3.9 µg/mL | --INVALID-LINK-- |
Experimental Workflows
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of 2-aminothiazole derivatives.
Figure 3: A representative experimental workflow for the synthesis and evaluation of 2-aminothiazole derivatives.
Conclusion
This compound, a compound with a rich history rooted in the development of thiazole chemistry, stands as a testament to the enduring importance of heterocyclic scaffolds in drug discovery. While comprehensive biological data on the parent molecule remains to be fully elucidated in the public domain, the extensive research on its derivatives unequivocally demonstrates the therapeutic potential of this chemical entity. The ability of its analogs to potently inhibit key targets in cancer and microbial pathogenesis underscores the value of the 4,5-dimethyl-2-aminothiazole core. This guide provides a foundational understanding for researchers and drug development professionals, encouraging further investigation into this promising molecule and its potential to yield novel therapeutics.
References
An In-depth Technical Guide on the Safety and Handling of 4,5-Dimethyl-1,3-thiazol-2-amine
This guide provides comprehensive safety and handling information for 4,5-Dimethyl-1,3-thiazol-2-amine, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazard classifications, handling procedures, and emergency protocols.
Chemical and Physical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C5H8N2S | [1] |
| Molecular Weight | 128.193 g/mol | [1] |
| Exact Mass | 128.040817 | [1] |
| CAS Number | 2289-75-0 | [1] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 66-69ºC | [1] |
| Boiling Point | 256.1°C at 760 mmHg | [1] |
| Flash Point | 108.7±18.7 °C | [1] |
| Density | 1.2±0.1 g/cm³ | [1] |
| Refractive Index | 1.600 | [1] |
Safety and Hazard Information
This compound is classified as hazardous. The GHS classification and precautionary statements are summarized below. The hydrochloride salt shares similar hazard classifications.[2]
| Hazard Class | GHS Classification |
| Acute Toxicity, Oral | Category 4, Harmful if swallowed (H302)[1][2] |
| Skin Corrosion/Irritation | Category 2, Causes skin irritation (H315)[2] |
| Serious Eye Damage/Eye Irritation | Category 1, Causes serious eye damage (H318)[2] |
| Specific target organ toxicity — single exposure | Category 3, May cause respiratory irritation (H335)[2] |
| Precautionary Statements | Code |
| Prevention | P261, P264, P270, P271, P280[2] |
| Response | P301+P312, P302+P352, P305+P354+P338, P330, P332+P317, P362+P364[2] |
| Storage | P405[3] |
| Disposal | P501[3] |
NFPA Ratings (scale 0-4):
-
Health: 2
-
Fire: 1
-
Reactivity: 0[3]
HMIS-Ratings (scale 0-4):
-
Health: 2
-
Fire: 1
-
Reactivity: 0[3]
Experimental Protocols
Personal Protective Equipment (PPE)
Proper personal protective equipment is mandatory when handling this compound to minimize exposure.
-
Eye/Face Protection : Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] A face shield is recommended for large quantities or when there is a significant risk of splashing.[4]
-
Skin Protection : Wear protective gloves (nitrile gloves are recommended for incidental contact).[4] Wear a long-sleeved laboratory coat.[4] For significant handling, wear fire/flame resistant and impervious clothing.[2]
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood.[2][4] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[2]
Handling and Storage
Adherence to proper handling and storage protocols is essential for maintaining a safe laboratory environment.
Handling:
-
Ensure adequate ventilation before handling.[2]
-
Wear appropriate PPE as detailed above.
-
Avoid the formation of dust and aerosols.[5]
-
Wash hands thoroughly after handling.[6]
-
Do not eat, drink, or smoke in the handling area.[7]
Storage:
-
Store in a tightly closed, properly labeled container.[4][6]
-
Store separately from foodstuffs and incompatible materials such as strong oxidizing agents.[4]
First Aid Measures
Immediate action is required in case of exposure.
-
General Advice : Immediately remove any clothing soiled by the product.[3] If you feel unwell, seek medical advice and show the safety data sheet to the doctor in attendance.[7]
-
If Inhaled : Move the victim to fresh air and keep at rest in a position comfortable for breathing.[6][7] If breathing is difficult, give oxygen.[5] If not breathing, provide artificial respiration.[5][6] Call a POISON CENTER or doctor if you feel unwell.[6][7]
-
In Case of Skin Contact : Immediately wash with plenty of water and soap and rinse thoroughly.[3] If skin irritation occurs, get medical advice/attention.[6][7] Take off contaminated clothing and wash it before reuse.[2][6]
-
In Case of Eye Contact : Rinse opened eye cautiously with water for several minutes.[3][6] Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] Immediately call a doctor or POISON CENTER.[2][7]
-
If Swallowed : Rinse mouth.[3][7] Do not induce vomiting.[3] Immediately call a poison center or doctor.
Fire-Fighting Measures
-
Suitable Extinguishing Media : Use dry chemical, carbon dioxide (CO2), powder, or alcohol-resistant foam.[3][5]
-
Specific Hazards : During combustion, may emit irritant fumes and hazardous decomposition products like carbon oxides and nitrogen oxides (NOx).
-
Special Protective Actions for Fire-Fighters : Wear a self-contained breathing apparatus for firefighting if necessary. Cool endangered receptacles with water spray.
Accidental Release Measures
-
Personal Precautions : Avoid substance contact and dust formation.[5] Ensure adequate ventilation.[5] Evacuate personnel to safe areas.[5]
-
Environmental Precautions : Do not allow the product to enter drains, sewers, or surface/ground water.[3]
-
Methods for Cleaning Up : Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust) or sweep up and shovel into suitable containers for disposal.[3][6] Dispose of contaminated material as waste according to regulations.[3]
Visualizations
Safe Handling Workflow
The following diagram illustrates the standard operating procedure for the safe handling of this compound.
Caption: Workflow for safe handling of this compound.
First Aid Decision Pathway
This diagram outlines the decision-making process for first aid based on the route of exposure.
Caption: First aid decision pathway for exposure incidents.
References
Methodological & Application
Application Notes and Protocols for 4,5-Dimethyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine and its subsequent application in the preparation of derivatives for biological evaluation. Methodologies for assessing cytotoxicity and antimicrobial activity are also included.
Introduction
This compound is a heterocyclic amine that serves as a valuable scaffold in medicinal chemistry. The 2-aminothiazole moiety is present in a variety of biologically active compounds, exhibiting a wide range of therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities. Its structural features allow for diverse chemical modifications, making it an ideal starting material for the synthesis of novel drug candidates.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₈N₂S |
| Molecular Weight | 128.20 g/mol |
| Melting Point | 66-69 °C |
| Boiling Point | 256.1 °C at 760 mmHg |
| Appearance | Yellowish solid |
| CAS Number | 2289-75-0 |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the Hantzsch thiazole synthesis.
Materials:
-
3-Chlorobutan-2-one
-
Thiourea
-
Ethanol
-
Saturated sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware
Procedure:
-
To a 100 mL round-bottom flask, add 30 mL of ethanol and 3.5 g (47 mmol) of thiourea.
-
Heat the mixture to reflux with stirring until the thiourea is completely dissolved.
-
Slowly add 5.0 g (47 mmol) of 3-chlorobutan-2-one to the solution.
-
Continue to reflux the reaction mixture overnight.
-
After cooling to room temperature, concentrate the mixture using a rotary evaporator to remove the ethanol. This will yield a crude yellow solid.
-
Dissolve the crude product in 30 mL of dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium carbonate solution.
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate to obtain the product as a yellow oil, which may solidify upon standing.[1]
Expected Yield: Approximately 3.8 g (63.3%).[1]
Synthesis of a Schiff Base Derivative
This protocol describes a general method for synthesizing a Schiff base from this compound and a substituted benzaldehyde, a common strategy to generate bioactive compounds.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Stirrer
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1.28 g (10 mmol) of this compound in 20 mL of ethanol.
-
Add 1.41 g (10 mmol) of 4-chlorobenzaldehyde to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure Schiff base derivative.
Application: Biological Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2]
Materials:
-
Synthesized thiazole derivative
-
Human cancer cell line (e.g., HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in sterile PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Equipment:
-
CO₂ incubator
-
Microplate reader
-
Laminar flow hood
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the synthesized thiazole derivative in culture medium. After 24 hours of cell seeding, replace the medium with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for another 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[3] During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[1][2]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[4] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| Control | 0.850 | 100 |
| 1 | 0.810 | 95.3 |
| 10 | 0.650 | 76.5 |
| 50 | 0.420 | 49.4 |
| 100 | 0.210 | 24.7 |
This method is used to assess the antimicrobial properties of the synthesized compounds.
Materials:
-
Synthesized thiazole derivative
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Nutrient agar plates
-
Sterile swabs
-
DMSO (as a solvent)
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
Equipment:
-
Incubator
-
Laminar flow hood
-
Micropipettes
-
Sterile cork borer
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to 0.5 McFarland standard.
-
Inoculation of Agar Plates: Using a sterile swab, evenly spread the bacterial inoculum over the entire surface of the nutrient agar plates.
-
Well Preparation: Use a sterile cork borer to create wells of 6 mm diameter in the agar.
-
Compound Loading: Prepare a solution of the synthesized derivative in DMSO. Add a specific volume (e.g., 100 µL) of the compound solution into the wells. Also, add DMSO to one well as a negative control and the standard antibiotic to another as a positive control.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (in mm) around each well.
| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) vs S. aureus | Zone of Inhibition (mm) vs E. coli |
| Derivative | 100 | 15 | 12 |
| Ciprofloxacin | 10 | 25 | 22 |
| DMSO | - | 0 | 0 |
Visualizations
Caption: Synthesis of this compound.
Caption: Workflow of the MTT cell viability assay.
References
Application Notes and Protocols for 4,5-Dimethyl-1,3-thiazol-2-amine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethyl-1,3-thiazol-2-amine belongs to the 2-aminothiazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] While specific research on this compound in cell culture is limited, the broader class of 2-aminothiazole derivatives has demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] These derivatives are known to modulate various cellular processes, making them promising candidates for drug discovery and development.[1]
This document provides an overview of the potential applications of this compound in cell culture, based on the activities of structurally related 2-aminothiazole compounds. It includes detailed protocols for key experimental assays to evaluate its biological effects.
Potential Applications in Cell Culture
Anticancer Research
Derivatives of 2-aminothiazole have shown significant potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines.[1][2] The primary mechanisms of action include the induction of apoptosis (programmed cell death) and cell cycle arrest.[1][3]
-
Apoptosis Induction: Many 2-aminothiazole derivatives trigger apoptosis through both intrinsic and extrinsic pathways.[1] This often involves the modulation of the Bcl-2 family of proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[1][3] Some compounds have also been shown to induce the cleavage of PARP1 and caspase 3, key executioners of apoptosis.[3]
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, such as the G0/G1 or G2/M phases, preventing cells from proceeding through division.[1]
-
Kinase Inhibition: The 2-aminothiazole scaffold has been identified as a template for the development of kinase inhibitors.[4] Derivatives have shown inhibitory activity against various kinases, including Src family kinases and Aurora kinases, which are often dysregulated in cancer.[4][5]
Antimicrobial Research
Certain 2-aminothiazole derivatives have demonstrated antimicrobial properties, suggesting potential applications in studying and combating bacterial and fungal infections.[6]
Quantitative Data Summary (for related 2-aminothiazole derivatives)
The following table summarizes the cytotoxic activity of various 2-aminothiazole derivatives against different cancer cell lines. It is important to note that these values are for related compounds and not for this compound itself.
| Compound Type | Cell Line | IC50 (µM) | Reference |
| 2-amino-4-phenylthiazole derivative (5b) | HT29 (Colon Cancer) | 2.01 | [7] |
| 2-[(dibutylamino)acetamido]thiazole-4-carboxylate | Panc-1 (Pancreatic Cancer) | 43.08 | [8] |
| Amino acid conjugate of aminothiazole (S3c) | A2780 (Ovarian Cancer) | 15.57 | [9] |
| Amino acid conjugate of aminothiazole (S3c) | A2780CISR (Cisplatin-Resistant Ovarian Cancer) | 11.52 | [9] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol is used to determine the effect of this compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[1][10][11]
Materials:
-
This compound
-
Target cell line
-
Complete cell culture medium
-
96-well flat-bottom plates
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[1][12]
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[2]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium without cells).
-
Incubate the plate for 24, 48, or 72 hours.[1]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol 2: Analysis of Protein Expression by Western Blotting
This protocol is used to detect changes in the expression levels of specific proteins (e.g., Bcl-2, Bax, cleaved caspase-3) in cells treated with this compound.
Materials:
-
Treated and untreated cell pellets
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[15]
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[15]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation:
-
Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.[16]
-
-
SDS-PAGE:
-
Load the samples onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.[17]
-
-
Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[17]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[16][18]
-
Wash the membrane three times with TBST (Tris-buffered saline with Tween 20).[17]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Wash the membrane again three times with TBST.[17]
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives | Semantic Scholar [semanticscholar.org]
- 9. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Analysis of Cell Viability by the MTT Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. broadpharm.com [broadpharm.com]
- 14. ainslielab.web.unc.edu [ainslielab.web.unc.edu]
- 15. bio-rad.com [bio-rad.com]
- 16. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 17. Western Blot Protocol | Proteintech Group [ptglab.com]
- 18. origene.com [origene.com]
Application Notes and Protocols for in vivo Studies of 4,5-Dimethyl-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Dimethyl-1,3-thiazol-2-amine is a small molecule belonging to the thiazole class of compounds. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3][4][5][6] This document provides a comprehensive framework for the in vivo evaluation of this compound, outlining protocols for pharmacokinetic (PK), pharmacodynamic (PD), efficacy, and toxicity studies. The provided methodologies are based on established practices for the preclinical assessment of novel small molecule entities.[7][8][9]
Pharmacokinetic (PK) Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in a relevant animal model.
Experimental Protocol: Single-Dose Pharmacokinetics in Mice
-
Animal Model: Male and female BALB/c mice (6-8 weeks old, n=3 per time point per route).
-
Drug Formulation: Prepare a solution of this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% saline). The formulation should be sterile for intravenous administration.
-
Dosing:
-
Intravenous (IV): Administer a single dose of 2 mg/kg via the tail vein.
-
Oral (PO): Administer a single dose of 10 mg/kg via oral gavage.
-
-
Sample Collection: Collect blood samples (approximately 50 µL) via retro-orbital or submandibular bleeding at the following time points post-dose: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours.
-
Sample Processing: Plasma will be separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: The concentration of this compound in plasma samples will be quantified using a validated LC-MS/MS (Liquid Chromatography-tandem Mass Spectrometry) method.
-
Data Analysis: Key pharmacokinetic parameters will be calculated using non-compartmental analysis.
Data Presentation: Pharmacokinetic Parameters
| Parameter | Intravenous (IV) Administration (2 mg/kg) | Oral (PO) Administration (10 mg/kg) |
| Cmax (ng/mL) | Hypothetical Value | Hypothetical Value |
| Tmax (h) | Hypothetical Value | Hypothetical Value |
| AUC(0-t) (ngh/mL) | Hypothetical Value | Hypothetical Value |
| AUC(0-inf) (ngh/mL) | Hypothetical Value | Hypothetical Value |
| t1/2 (h) | Hypothetical Value | Hypothetical Value |
| CL (L/h/kg) | Hypothetical Value | - |
| Vd (L/kg) | Hypothetical Value | - |
| F (%) | - | Hypothetical Value |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability.
Visualization: Pharmacokinetic Study Workflow
Caption: Workflow for the in vivo pharmacokinetic study.
in vivo Efficacy Studies (Hypothetical Anti-Cancer Model)
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant cancer xenograft model. Thiazole derivatives have shown promise as anticancer agents.[10][11][12][13]
Experimental Protocol: Human Tumor Xenograft Model
-
Cell Line: A human cancer cell line with a known relevant target (e.g., a specific kinase if the compound is a kinase inhibitor).
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or nude mice, 6-8 weeks old).
-
Tumor Implantation: Subcutaneously implant 1 x 10^6 tumor cells in a suitable medium (e.g., Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Group 2: this compound (Dose 1, e.g., 10 mg/kg, daily PO)
-
Group 3: this compound (Dose 2, e.g., 30 mg/kg, daily PO)
-
Group 4: Positive control (a standard-of-care chemotherapy agent)
-
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration. Tumors are excised and weighed.
Data Presentation: Efficacy Study Results
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Hypothetical Value | - | Hypothetical Value |
| Compound (10 mg/kg) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Compound (30 mg/kg) | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Positive Control | Hypothetical Value | Hypothetical Value | Hypothetical Value |
Visualization: Efficacy Study Workflow
Caption: Workflow for the in vivo efficacy study in a xenograft model.
Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity for this compound.
Experimental Protocol: Acute Toxicity in Mice
-
Animal Model: Male and female BALB/c mice (6-8 weeks old, n=5 per group).
-
Dosing: Administer single escalating doses of this compound via the intended clinical route (e.g., oral gavage). Include a vehicle control group.
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, appearance, and mobility) at regular intervals for 14 days. Record body weight and food/water intake daily for the first week and then weekly.
-
Endpoint: At the end of the 14-day observation period, collect blood for hematology and clinical chemistry analysis. Perform a gross necropsy and collect major organs for histopathological examination.
-
MTD Definition: The highest dose that does not cause mortality or serious clinical signs of toxicity.
Data Presentation: Acute Toxicity Profile
| Dose (mg/kg) | Mortality | Clinical Signs of Toxicity | Body Weight Change (%) at Day 14 | Key Histopathological Findings |
| Vehicle | 0/5 | None | Hypothetical Value | No significant abnormalities |
| Low Dose | 0/5 | Hypothetical Observation | Hypothetical Value | Hypothetical Finding |
| Mid Dose | 1/5 | Hypothetical Observation | Hypothetical Value | Hypothetical Finding |
| High Dose | 5/5 | Hypothetical Observation | Hypothetical Value | Hypothetical Finding |
Visualization: Hypothetical Signaling Pathway
As the specific mechanism of action for this compound is not defined, a hypothetical signaling pathway for a kinase inhibitor is presented below, as many thiazole derivatives target kinases.[14]
Caption: Hypothetical signaling pathway inhibited by the compound.
Disclaimer: The protocols and data presented are hypothetical and intended as a general guide. Specific experimental details should be optimized based on the physicochemical properties of this compound and the specific research questions being addressed. All animal studies must be conducted in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
- 13. Synthesis and cytotoxic evaluation of some novel 3-[2-(2-phenyl-thiazol-4-yl)-ethyl]-3H-pyrido[2,3-d]pyrimidin-4-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cmgm-new.stanford.edu [cmgm-new.stanford.edu]
4,5-Dimethyl-1,3-thiazol-2-amine solution preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of 4,5-Dimethyl-1,3-thiazol-2-amine solutions for experimental use, compiled from established methodologies for similar 2-aminothiazole derivatives. Safety precautions, solubility data, and potential biological applications are also addressed to guide researchers in their experimental design.
Safety and Handling
This compound and its derivatives should be handled with care in a laboratory setting. Based on safety data sheets for similar compounds, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1]
-
Handling: Wash hands and any exposed skin thoroughly after handling.[1] Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area or under a chemical fume hood.[1]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Hazards: This compound is harmful if swallowed and may cause skin and eye irritation.[2]
Physicochemical and Solubility Data
Accurate solution preparation is critical for reproducible experimental results. The following table summarizes key physicochemical properties and solubility information for this compound and provides guidance based on a structurally related compound, 2-amino-4-phenyl thiazole.
| Property | Value | Source |
| Molecular Formula | C₅H₈N₂S | [3] |
| Molecular Weight | 128.20 g/mol | [3] |
| Appearance | White to light yellow solid | [4] |
| Melting Point | 66-69 °C | [4] |
| Solubility in Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and Ethanol. For a similar compound, 2-amino-4-phenyl thiazole, solubility is ~10 mg/mL in DMSO and DMF, and ~12 mg/mL in ethanol. | [5] |
| Aqueous Solubility | Sparingly soluble in aqueous buffers. For a related compound, a solubility of approximately 0.1 mg/mL was achieved in a 1:10 solution of ethanol:PBS (pH 7.2). | [5] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a concentrated stock solution, which can be stored for later use and diluted to working concentrations.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Weighing: Carefully weigh out 1.282 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Solvent Addition: Add 100 µL of anhydrous DMSO to the tube.
-
Dissolution: Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the 10 mM stock solution at -20°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous buffer suitable for cell culture experiments.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in DMSO or ethanol to minimize the final concentration of the organic solvent in the assay.
-
Final Dilution: For maximum solubility in aqueous buffers, it is recommended to first dilute the stock solution in ethanol before further dilution with the aqueous buffer of choice.[5] For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in sterile PBS or cell culture medium.
-
Mixing: Gently mix the working solution by inversion.
-
Final Solvent Concentration: Ensure the final concentration of DMSO or ethanol in the cell-based assay is below a level that affects cell viability (typically ≤ 0.5%).
-
Stability: It is not recommended to store aqueous solutions for more than one day.[5] Prepare fresh working solutions for each experiment.
Biological Context and Experimental Workflow
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives known to exhibit a wide range of biological activities, including anticancer and anti-inflammatory effects.[3][6] Compounds with this core structure have been identified as inhibitors of various protein kinases, such as Src family kinases, Cyclin-Dependent Kinase 2 (CDK2), and Protein Kinase CK2, and can also act as tubulin polymerization inhibitors.[1][7][8][9] These targets are often implicated in key cellular signaling pathways that regulate cell proliferation, survival, and inflammation.
Potential Signaling Pathway Involvement
The following diagram illustrates a generalized signaling pathway that can be modulated by 2-aminothiazole derivatives, based on their known targets.
Caption: Generalized signaling pathways potentially modulated by 2-aminothiazole derivatives.
General Experimental Workflow for Compound Screening
The following diagram outlines a typical workflow for screening a 2-aminothiazole compound like this compound in a drug discovery context.
Caption: A typical experimental workflow for screening 2-aminothiazole derivatives.
References
- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with 4,5-Dimethyl-1,3-thiazol-2-amine and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] 4,5-Dimethyl-1,3-thiazol-2-amine represents a fundamental structure within this class of compounds. This document provides a detailed framework for a high-throughput screening (HTS) campaign designed to identify and characterize the biological activity of a library of thiazole derivatives, using this compound as a representative compound.
The following protocols are intended as a guide for the initial biological evaluation of thiazole-based compounds, focusing on anticancer drug discovery. The workflow encompasses a primary cytotoxicity screen followed by a secondary assay to elucidate a potential mechanism of action, such as the inhibition of tubulin polymerization, a known target for some thiazole derivatives.[1]
Data Presentation: Summary of Hypothetical Screening Data
The following tables represent typical data generated during an HTS campaign for a small library of thiazole derivatives.
Table 1: Primary High-Throughput Cytotoxicity Screening of Thiazole Derivatives against Human Cancer Cell Lines.
| Compound ID | Structure | Cell Line: MCF-7 IC50 (µM) | Cell Line: A549 IC50 (µM) | Cell Line: HeLa IC50 (µM) |
| SC-001 | This compound | > 100 | > 100 | > 100 |
| SC-002 | N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine | 0.58 | 0.36 | 0.86 |
| SC-003 | 4-(Pyridin-2-yl)-N-(pyridin-3-yl)thiazol-2-amine | 12.5 | 15.2 | 10.8 |
| SC-004 | 4-(Adamantan-1-yl)thiazol-2-amine | 8.7 | 9.1 | 7.5 |
| 5-Fluorouracil | (Positive Control) | 5.2 | 3.5 | 8.7 |
Note: IC50 values are hypothetical and for illustrative purposes only. Data for SC-002 is based on published findings for a similar compound.[1]
Table 2: Secondary Assay - In Vitro Tubulin Polymerization Inhibition.
| Compound ID | Concentration (µM) | Inhibition of Tubulin Polymerization (%) |
| SC-001 | 10 | < 5% |
| SC-002 | 1 | 85% |
| SC-003 | 10 | 15% |
| SC-004 | 10 | 22% |
| Colchicine | 1 | 95% |
Note: Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: MTT Assay for Cellular Cytotoxicity
This protocol is designed for a 96-well plate format to assess the cytotoxic effects of the thiazole library against various cancer cell lines.
Materials:
-
Thiazole compounds (including this compound) dissolved in DMSO.
-
Human cancer cell lines (e.g., MCF-7, A549, HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).[4]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[4]
-
Sterile 96-well flat-bottom microplates.
-
Multi-channel pipette and microplate reader.
Procedure:
-
Cell Seeding: In a 96-well plate, seed cells at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Addition: Prepare serial dilutions of the thiazole compounds in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software package.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to interfere with the polymerization of purified tubulin into microtubules.
Materials:
-
Tubulin Polymerization Assay Kit (commercially available).
-
Purified tubulin (>99% pure).
-
Glycerol-based tubulin polymerization buffer.
-
GTP solution.
-
Thiazole compounds dissolved in DMSO.
-
Positive control (e.g., Colchicine) and negative control (e.g., Paclitaxel).
-
384-well clear-bottom plates.
-
Temperature-controlled microplate reader capable of reading absorbance at 340 nm.
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.
-
Compound Plating: Dispense the thiazole compounds and controls into the 384-well plate.
-
Reaction Initiation: Add the tubulin solution to each well, followed by the addition of the GTP solution to initiate polymerization.
-
Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: The increase in absorbance corresponds to the rate of tubulin polymerization. Compare the polymerization curves of the test compounds to the vehicle control to determine the percentage of inhibition.
Visualizations
Caption: High-throughput screening workflow for thiazole derivatives.
Caption: Role of microtubules in cell division and point of inhibition.
References
- 1. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols: 4,5-Dimethyl-1,3-thiazol-2-amine in the Development of Anti-Tubercular Agents
Topic: 4,5-Dimethyl-1,3-thiazol-2-amine as a Chemical Probe Building Block
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic amine that serves as a valuable starting material in the synthesis of biologically active compounds. While not extensively documented as a standalone chemical probe, its utility is demonstrated in its derivatization to create molecules for probing biological systems. A notable application is in the development of novel agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a thiourea derivative and its subsequent biological evaluation.
Application in Anti-Tubercular Drug Discovery
In a study aimed at identifying novel inhibitors of Mycobacterium tuberculosis growth, this compound was used as a key building block to synthesize 1-butyl-3-(4,5-dimethylthiazol-2-yl)thiourea.[1][2][3] This derivative was then evaluated for its bactericidal activity against different strains of M. tuberculosis and for its cytotoxicity against a human cell line.
Data Presentation
The biological activity of the synthesized derivative, 1-butyl-3-(4,5-dimethylthiazol-2-yl)thiourea (referred to as compound 17 in the source study), is summarized in the table below. This data is crucial for assessing its potential as an anti-tubercular lead compound.
| Compound ID (in study) | Chemical Name | Target Organism/Cell Line | Activity Metric | Value (µM) |
| 17 | 1-butyl-3-(4,5-dimethylthiazol-2-yl)thiourea | M. tuberculosis (wild-type) | MIC | >100 |
| 17 | 1-butyl-3-(4,5-dimethylthiazol-2-yl)thiourea | M. tuberculosis (LepB-UE) | MIC | >100 |
| 17 | 1-butyl-3-(4,5-dimethylthiazol-2-yl)thiourea | HepG2 (human liver cancer cell line) | IC₅₀ | >100 |
MIC: Minimum Inhibitory Concentration required to inhibit growth by 90%. IC₅₀: Concentration required to inhibit growth by 50%. LepB-UE: A hypomorphic strain with lower expression of the signal peptidase LepB. Data is the average of a minimum of 2 biological replicates.[1][2][3]
While this specific dimethylated derivative did not show improved activity, the study highlights the utility of the 2-aminothiazole scaffold in generating compounds for screening.[1][2][3]
Experimental Protocols
1. Synthesis of 1-butyl-3-(4,5-dimethylthiazol-2-yl)thiourea from this compound
This protocol describes the synthesis of the thiourea derivative using this compound as a starting material.
Materials:
-
This compound
-
Butyl isothiocyanate
-
Triethylamine
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Stirring apparatus and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of butyl isothiocyanate (1.1-1.2 equivalents) in anhydrous DMF, add this compound (1.0 equivalent) and triethylamine (2.0 equivalents).[1][2][3]
-
Heat the reaction mixture to 90°C and stir for 4 hours.[1][2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
After completion, transfer the reaction mixture to a separatory funnel with EtOAc and H₂O.[1][2]
-
Combine the organic layers and wash once with saturated NaCl solution.[2]
-
Dry the combined organic layer over anhydrous Na₂SO₄.
2. Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis
This protocol outlines the general procedure for determining the MIC of the synthesized compound.
Materials:
-
Synthesized compound stock solution (in DMSO)
-
M. tuberculosis culture (e.g., H37Rv)
-
Middlebrook 7H9 medium with OADC supplement and Tween 80
-
96-well plates
-
Incubator (37°C)
-
Plate reader
Procedure:
-
Culture M. tuberculosis in Middlebrook 7H9 medium.
-
Serially dilute the synthesized compound in a 96-well plate using the culture medium.
-
Add the M. tuberculosis inoculum to each well.
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate the plates at 37°C.
-
After a defined incubation period (e.g., 7 days), determine bacterial growth by measuring optical density or using a viability indicator.
-
The MIC is the lowest concentration of the compound that inhibits 90% of the bacterial growth compared to the positive control.
Visualizations
Synthesis and Screening Workflow
Caption: Workflow for synthesis and biological evaluation.
Logical Relationship of Components in Synthesis
References
Application Notes and Protocols for the Quantification of 4,5-Dimethyl-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4,5-Dimethyl-1,3-thiazol-2-amine is a heterocyclic amine containing a thiazole ring, a structure of interest in medicinal chemistry and drug development. Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations. The protocol is adapted from established methods for related 2-aminothiazole derivatives.[1][2][3][4]
1.1. Experimental Protocol
1.1.1. Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[2]
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended.[4]
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
-
Gradient Elution:
Time (min) % Solvent A % Solvent B 0.0 95 5 10.0 5 95 12.0 5 95 12.1 95 5 | 15.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
1.1.2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or a mixture of methanol and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial conditions) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation:
-
Bulk Drug: Dissolve a known amount of the bulk drug in the mobile phase to achieve a final concentration within the calibration range.
-
Formulations (e.g., Tablets): Weigh and finely powder a representative number of tablets. Extract a portion of the powder equivalent to a known amount of the active ingredient with a suitable solvent. Dilute the extract with the mobile phase to a final concentration within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.[2]
-
1.2. Data Presentation: Quantitative Performance (Adapted from similar compounds)
| Parameter | Typical Value |
|---|---|
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
1.3. Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for quantifying low concentrations of this compound in complex matrices like biological fluids (plasma, urine).[5][6][7]
2.1. Experimental Protocol
2.1.1. Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 column with smaller dimensions (e.g., 2.1 x 50 mm, 1.8 µm) is suitable for faster analysis.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution: A fast gradient from 5% to 95% Solvent B over 5 minutes is a good starting point.
-
Flow Rate: 0.4 mL/min
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: The precursor ion will be the protonated molecule [M+H]⁺. Product ions need to be determined by infusing a standard solution. For this compound (MW: 128.20), the precursor would be m/z 129.2.
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 129.2 To be determined To be determined | Internal Standard (e.g., isotopically labeled) | To be determined | To be determined | To be determined |
-
2.1.2. Sample Preparation (Protein Precipitation for Plasma)
-
To 100 µL of plasma sample, add 20 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial and inject it into the LC-MS/MS system.
2.2. Data Presentation: Quantitative Performance (Expected)
| Parameter | Typical Value |
|---|---|
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.15 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
2.3. Workflow Diagram
References
- 1. nasc.ac.in [nasc.ac.in]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. an.shimadzu.com [an.shimadzu.com]
- 6. sciex.com [sciex.com]
- 7. Application of LC-MS to the analysis of new radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,5-Dimethyl-1,3-thiazol-2-amine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dimethyl-1,3-thiazol-2-amine and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The 2-aminothiazole scaffold is recognized as a privileged structure, frequently found in molecules exhibiting a range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties. A primary mechanism through which these compounds exert their effects is the inhibition of specific enzymes. This document provides a comprehensive overview of the application of this compound and related derivatives in enzyme inhibition assays, complete with detailed experimental protocols and quantitative data.
Data Presentation: Enzyme Inhibition Data
The following table summarizes the inhibitory activities of various 2-aminothiazole derivatives against a range of enzymes. It is important to note that the inhibitory concentrations (IC50) and inhibition constants (Ki) are for different derivatives of the core 2-aminothiazole structure.
| Compound Class/Derivative | Target Enzyme | IC50 / Ki | Cell Line / Conditions | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I (hCA I) | Ki: 0.008 ± 0.001 μM | In vitro | [1] |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II (hCA II) | Ki: 0.124 ± 0.017 μM | In vitro | [1] |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki: 0.129 ± 0.030 μM | In vitro | [1] |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 ± 0.041 μM | In vitro | [1] |
| Thiazolo[4,5-d]pyridazin-2-yl]thiourea derivative | Dihydrofolate Reductase (DHFR) | IC50: 0.06 μM | In vitro | [2] |
| 4-aryl-5-aminomethyl-thiazole-2-amine derivative (4v) | Rho-associated kinase II (ROCK II) | IC50: 20 nM | In vitro | [3] |
| 2-(adamantan-1-ylamino)-1-thia-3-azaspiro[4.5]dec-2-en-4-one | 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | 82.82% inhibition at 10 µM | In vitro | [4] |
| N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives | KDR (VEGFR-2) Kinase | Potent Inhibition | In vitro | [5] |
| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (78) | Cyclin-Dependent Kinase 4 (CDK4) | Ki: 1 nM | In vitro | [6] |
| 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine (78) | Cyclin-Dependent Kinase 6 (CDK6) | Ki: 34 nM | In vitro | [6] |
| Dasatinib (BMS-354825) | Pan-Src Kinase | Nanomolar to subnanomolar potency | Biochemical and cellular assays | [7] |
Experimental Protocols
General Protocol for In Vitro Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory potential of this compound against a target enzyme. Specific conditions such as buffer composition, substrate concentration, and incubation times should be optimized for each specific enzyme.
Materials:
-
Target Enzyme
-
This compound (test compound)
-
Enzyme-specific substrate
-
Assay buffer
-
Positive control inhibitor
-
96-well microplates
-
Microplate reader
-
DMSO (for dissolving the test compound)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (typically in duplicate or triplicate).
-
Positive control inhibitor.
-
Vehicle control (DMSO).
-
-
Enzyme Addition: Add the target enzyme solution to each well, except for the blank (no enzyme) wells.
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.[8]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to all wells.[8]
-
Incubation: Incubate the plate for a specific time (e.g., 15-60 minutes) at the optimal temperature for the enzyme.[8]
-
Signal Detection: Stop the reaction (if necessary) and measure the signal (e.g., absorbance, fluorescence, luminescence) using a microplate reader. The detection method will depend on the nature of the substrate and product.
-
Data Analysis:
-
Subtract the background reading (blank wells) from all other readings.
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Signal of test well / Signal of vehicle control well))
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Specific Protocol: Kinase Inhibition Assay (Example: CDK4/6)
This protocol is adapted for assessing the inhibition of cyclin-dependent kinases, a common target for 2-aminothiazole derivatives.[6][9]
Materials:
-
Recombinant CDK4/Cyclin D1 or CDK6/Cyclin D3 enzyme
-
This compound
-
Kinase substrate (e.g., Retinoblastoma protein, Rb)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing MgCl2, DTT)
-
Positive control inhibitor (e.g., Palbociclib)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Assay Setup: In a 96-well plate, add the kinase, the Rb substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Signal Detection: Quantify kinase activity by measuring the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Visualizations
Experimental Workflow for Enzyme Inhibition Assay
Caption: General workflow for an in vitro enzyme inhibition assay.
Signaling Pathway: CDK4/6 Inhibition in Cell Cycle Regulation
Caption: Inhibition of the CDK4/6-Rb pathway by a 2-aminothiazole derivative.
Logical Relationship for Data Analysis
Caption: Flowchart for the analysis of enzyme inhibition data.
References
- 1. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of 4,5-dimethyl-1,3-thiazol-2-amine and its N-substituted derivatives, primarily through the Hantzsch thiazole synthesis. This versatile method allows for the efficient construction of the thiazole ring, a key scaffold in many biologically active compounds.
Introduction
The this compound core is a significant pharmacophore found in various compounds with potential therapeutic applications. The Hantzsch thiazole synthesis, a classic and reliable method, involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of the target compounds, 3-halo-2-butanone (e.g., 3-chloro- or 3-bromo-2-butanone) is reacted with thiourea to yield the parent this compound. N-substituted derivatives can be readily prepared by employing the corresponding N-substituted thioureas.
Data Presentation
The following table summarizes quantitative data for the synthesis of this compound and a representative N-aryl derivative.
| Product | Starting Materials | Solvent | Reaction Time | Temperature | Yield (%) |
| This compound | 3-Chloro-2-butanone, Thiourea | Ethanol | Overnight | Reflux | 63.3%[1] |
| N-Phenyl-4,5-dimethyl-1,3-thiazol-2-amine | 3-Bromo-2-butanone, N-Phenylthiourea | Ethanol | 30 mins | Reflux | 60-75% (estimated) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the Hantzsch thiazole synthesis for analogous compounds.
Materials:
-
3-Chloro-2-butanone (1.0 eq)
-
Thiourea (1.0 eq)
-
Ethanol
-
Saturated sodium carbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add ethanol (30 mL) and thiourea (3.5 g, 47 mmol).
-
Heat the mixture to reflux with stirring until the thiourea is completely dissolved.[1]
-
Slowly add 3-chloro-2-butanone (5.0 g, 47 mmol) to the solution.[1]
-
Continue to reflux the reaction mixture overnight.
-
After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol, yielding a crude yellow solid.[1]
-
Dissolve the crude solid in dichloromethane (30 mL) and wash with a saturated sodium carbonate solution.[1]
-
Collect the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain a yellow oil, which solidifies upon standing to yield 2-amino-4,5-dimethylthiazole (3.8 g, 63.3% yield).[1]
Protocol 2: Synthesis of N-Phenyl-4,5-dimethyl-1,3-thiazol-2-amine
This protocol outlines a general procedure for the synthesis of N-aryl derivatives.
Materials:
-
3-Bromo-2-butanone (1.0 eq)
-
N-Phenylthiourea (1.0 eq)
-
Ethanol
-
Ethyl acetate
-
Water
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve a stoichiometric amount of 2-bromo-1-(3-trifluoromethyl)phenylethanone in ethanol.
-
Slowly add an appropriate amount of the substituted thiourea.
-
Reflux the reaction mixture for 30 minutes.
-
Pour the reaction mixture into ice-cold water (50 mL).
-
Extract the mixture with ethyl acetate (100 mL).
-
Wash the extract with water, dry it over MgSO₄, and evaporate the solvent in vacuo.
-
Recrystallize the resulting solid from ethanol.
Visualizations
Caption: Experimental workflow for the Hantzsch synthesis of this compound derivatives.
Caption: Generalized signaling pathway for thiazole derivatives.
References
Application Notes and Protocols for Antimicrobial Activity Testing of 4,5-Dimethyl-1,3-thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.[1][2] The emergence of multidrug-resistant microbial strains necessitates the exploration of novel antimicrobial agents. 4,5-Dimethyl-1,3-thiazol-2-amine, a member of the 2-aminothiazole family, presents a promising scaffold for the development of new therapeutics. These application notes provide detailed protocols for testing the antimicrobial efficacy of this compound using standardized methods to ensure reliable and reproducible results.
Compound Profile: this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 2289-75-0 |
| Molecular Formula | C₅H₈N₂S |
| Molecular Weight | 128.20 g/mol |
| Structure | |
Experimental Protocols
Preparation of Test Compound Stock Solution
A stock solution of this compound is prepared to be used in the antimicrobial susceptibility testing assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Protocol:
-
Accurately weigh a desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Vortex the solution until the compound is completely dissolved.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile tube.
-
Store the stock solution at -20°C until use.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution and is used to determine the lowest concentration of the test compound that inhibits the visible growth of a microorganism.[3][4][5][6][7]
Materials:
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound stock solution
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (sterile broth)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Protocol:
-
Prepare a bacterial inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
In the 96-well plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions by transferring 100 µL to the subsequent wells. Discard the final 100 µL from the last well.
-
Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL.
-
Include a positive control (a standard antibiotic) and a negative control (broth with inoculum but no compound) in separate wells.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Data Presentation:
| Compound | Test Organism | MIC (µg/mL) |
| This compound | S. aureus (ATCC 29213) | |
| This compound | E. coli (ATCC 25922) | |
| Ciprofloxacin | S. aureus (ATCC 29213) | |
| Ciprofloxacin | E. coli (ATCC 25922) |
Disk Diffusion Assay
This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines and is used to assess the susceptibility of bacteria to the test compound.[8][9][10][11]
Materials:
-
Mueller-Hinton agar (MHA) plates
-
Sterile blank paper disks (6 mm diameter)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound solution of known concentration
-
Positive control antibiotic disks
-
Sterile swabs
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
Protocol:
-
Prepare a bacterial inoculum suspension and adjust the turbidity to a 0.5 McFarland standard.
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for 3-5 minutes.
-
Impregnate sterile blank paper disks with a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution). Allow the disks to dry.
-
Aseptically place the impregnated disks and a positive control antibiotic disk onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (including the disk diameter) in millimeters.
Data Presentation:
| Compound | Disk Content (µg) | Test Organism | Zone of Inhibition (mm) |
| This compound | 10 | S. aureus (ATCC 25923) | |
| This compound | 10 | E. coli (ATCC 25922) | |
| Ciprofloxacin | 5 | S. aureus (ATCC 25923) | |
| Ciprofloxacin | 5 | E. coli (ATCC 25922) |
Visualizations
References
- 1. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 2. jocpr.com [jocpr.com]
- 3. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. researchgate.net [researchgate.net]
- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of the EUCAST disk diffusion antimicrobial susceptibility testing method and its implementation in routine microbiology laboratories. | Semantic Scholar [semanticscholar.org]
- 10. EUCAST: Disk Diffusion and Quality Control [eucast.org]
- 11. CLSI-EUCAST Recommendations for Disk Diffusion Testing | News | CLSI [clsi.org]
Application Notes and Protocols for Cell-Based Assays of 4,5-Dimethyl-1,3-thiazol-2-amine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Dimethyl-1,3-thiazol-2-amine is a member of the thiazole class of heterocyclic compounds. Thiazole derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Numerous studies have demonstrated that various substituted thiazoles can exert cytotoxic effects on cancer cell lines, inhibit cell migration and invasion, and modulate key signaling pathways involved in tumor progression.[4][5][6][7] This document provides detailed protocols for cell-based assays to evaluate the biological activity of this compound, focusing on its potential as an anticancer agent.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan is directly proportional to the number of living cells.[5][8][9]
Materials:
-
This compound
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HeLa cervical cancer)[4][8][10]
-
Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO₂ incubator.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.
-
Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration relative to the untreated control.
-
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.[9]
-
Cell Migration Assay (Transwell Assay)
This protocol is designed to assess the effect of this compound on cancer cell migration using a transwell chamber system.[4]
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Human metastatic cancer cell line (e.g., MDA-MB-231 breast cancer)[4]
-
Serum-free cell culture medium
-
Cell culture medium with 10% FBS (as a chemoattractant)
-
Cotton swabs
-
Methanol
-
Crystal Violet staining solution
Procedure:
-
Cell Preparation:
-
Culture MDA-MB-231 cells as described previously.
-
The day before the experiment, starve the cells by incubating them in a serum-free medium for 24 hours.
-
-
Assay Setup:
-
Place the transwell inserts into the wells of a 24-well plate.
-
Add 600 µL of medium containing 10% FBS to the lower chamber of each well.
-
Trypsinize the starved cells and resuspend them in a serum-free medium at a concentration of 1 x 10⁵ cells/mL.
-
In a separate tube, pre-incubate the cell suspension with various concentrations of this compound for 30 minutes.
-
Add 100 µL of the cell suspension (with or without the compound) to the upper chamber of each insert.
-
-
Incubation:
-
Incubate the plate for 24 hours in a CO₂ incubator.
-
-
Staining and Visualization:
-
After incubation, carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with Crystal Violet solution for 15 minutes.
-
Gently wash the inserts with water to remove excess stain.
-
-
Cell Counting and Analysis:
-
Count the number of migrated cells in several random microscopic fields for each insert.
-
Calculate the percentage of migration inhibition for each treatment concentration relative to the untreated control.
-
Data Presentation
Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| MCF-7 | 48 | 25.5 ± 2.1 |
| A549 | 48 | 42.8 ± 3.5 |
| HeLa | 48 | 33.1 ± 2.9 |
Table 2: Inhibition of Cell Migration by this compound
| Compound Concentration (µM) | Migration Inhibition (%) |
| 1 | 15.2 ± 1.8 |
| 10 | 45.7 ± 3.2 |
| 50 | 78.3 ± 4.5 |
Mandatory Visualization
Caption: Workflow for MTT-based cytotoxicity assay.
Caption: Postulated signaling pathway modulation.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Series of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Thiazole conjugated amino acid derivatives as potent cytotoxic agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04425A [pubs.rsc.org]
Troubleshooting & Optimization
Troubleshooting 4,5-Dimethyl-1,3-thiazol-2-amine solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 4,5-Dimethyl-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound is predicted to be a somewhat lipophilic compound, as indicated by its predicted XLogP3 value of 1.4.[1] This suggests that it likely exhibits low solubility in aqueous solutions while showing better solubility in organic solvents. The presence of the basic amine group means its solubility is likely pH-dependent.
Q2: How does the salt form of this compound affect its solubility?
The hydrochloride salt of this compound is expected to be more soluble in water than the free base.[2][3] This is a common strategy for increasing the aqueous solubility of amine-containing compounds.
Q3: Are there any readily available quantitative solubility data for this compound?
Specific quantitative solubility data for this compound in various solvents is not extensively documented in publicly available literature. However, data from structurally similar compounds can provide valuable insights into its expected solubility profile.
Data Presentation
Below is a summary of expected and reported solubility for this compound and related analogs.
| Compound | Solvent | Solubility | Source |
| This compound | Aqueous Buffer | Expected to be low | [1] |
| Organic Solvents (e.g., DMSO, Ethanol) | Expected to be moderate to high | ||
| This compound HCl | Water | Soluble | [3] |
| 2-Amino-4-phenyl-thiazole | Ethanol | ~12 mg/mL | [4] |
| DMSO | ~10 mg/mL | [4] | |
| Dimethyl formamide (DMF) | ~10 mg/mL | [4] | |
| 1:10 Ethanol:PBS (pH 7.2) | ~0.1 mg/mL | [4] | |
| 2-Amino-4-methylthiazole | Aqueous Buffer (pH 7.4) | 10.8 µg/mL | [5] |
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffers
Question: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous experimental buffer. What should I do?
Answer: This is a common issue for compounds with low aqueous solubility. The high concentration in the DMSO stock becomes supersaturated upon dilution in the aqueous buffer, leading to precipitation. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward approach is to test if a lower final concentration of the compound remains in solution.
-
Optimize DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically under 0.5%) to minimize its potential to cause precipitation while still aiding solubility.
-
Use the hydrochloride salt: If available, using the more water-soluble hydrochloride salt of the compound is a highly effective solution.[2][3]
-
Adjust the pH: Since the compound has a basic amine group, lowering the pH of the aqueous buffer can increase its solubility by promoting the formation of the more soluble protonated form.
Issue 2: Inconsistent Results in Cell-Based Assays
Question: I am observing high variability in my cell-based assay results when using this compound. Could this be a solubility issue?
Answer: Yes, poor solubility is a frequent cause of assay variability. If the compound is not fully dissolved, the actual concentration exposed to the cells will be inconsistent. Here’s how to address this:
-
Visually inspect for precipitation: Before adding the compound to your cells, carefully inspect the diluted solution for any signs of precipitation (cloudiness, particles).
-
Prepare fresh dilutions: Always prepare fresh dilutions of the compound from a stock solution immediately before use. Avoid storing diluted aqueous solutions.
-
Employ co-solvents: If DMSO alone is insufficient, consider using a mixture of co-solvents. For example, preparing the stock in DMSO and performing initial dilutions in ethanol before the final dilution in the aqueous medium can sometimes improve solubility.[4]
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Accurately weigh a precise amount of this compound powder.
-
Add a sufficient volume of 100% Dimethyl Sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: General Method for Aqueous Solution Preparation for in vitro Assays
-
Thaw a frozen aliquot of the DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in your chosen cell culture medium or aqueous buffer to achieve the final desired concentrations.
-
It is critical to add the DMSO stock solution to the aqueous medium while vortexing or stirring to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.
-
Visually inspect the final solution for any signs of precipitation before use.
Mandatory Visualization
References
- 1. echemi.com [echemi.com]
- 2. This compound--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-AMINO-4,5-DIMETHYLTHIAZOLE HYDROCHLORIDE CAS#: 71574-33-9 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 4,5-Dimethyl-1,3-thiazol-2-amine in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during experiments with 4,5-Dimethyl-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is changing color. What could be the cause?
A1: A change in the color or clarity of your solution is a common indicator of chemical degradation. This is often due to photodegradation, where the compound breaks down upon exposure to light, particularly UV and visible radiation. Thiazole rings, being heterocyclic aromatic compounds, are susceptible to absorbing light energy, which can initiate degradation pathways. Oxidation is another potential cause, which may be accelerated by light, heat, or the presence of metal ions.
Q2: I'm observing new peaks in my HPLC analysis of a this compound solution. What do these represent?
A2: The appearance of new peaks in your chromatogram that are not present in the freshly prepared sample strongly suggests the formation of degradation products. These can arise from various stress factors such as hydrolysis (acidic or basic conditions), oxidation, or photodegradation. To identify the degradation pathway, it is recommended to perform a forced degradation study.
Q3: What are the primary factors that can affect the stability of this compound in solution?
A3: The stability of this compound in solution can be influenced by several factors:
-
pH: The amino group on the thiazole ring makes the molecule's stability pH-dependent. Both strongly acidic and basic conditions can lead to hydrolysis.
-
Light: Exposure to UV and visible light can cause significant photodegradation.
-
Temperature: Elevated temperatures can accelerate the rate of degradation from hydrolysis and oxidation.
-
Solvent: The choice of solvent can impact stability. Protic solvents may participate in degradation reactions, and impurities in solvents can act as catalysts.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, which may be initiated by light or heat.
Q4: How can I improve the stability of my this compound solution?
A4: To enhance the stability of your solution, consider the following strategies:
-
Light Protection: Store and handle solutions in amber-colored vials or wrap containers in aluminum foil to minimize light exposure.
-
pH Control: Use buffers to maintain the pH of your solution in a range where the compound is most stable. This typically is a neutral or slightly acidic pH.
-
Temperature Control: Store solutions at recommended temperatures, usually refrigerated (2-8 °C), and avoid repeated freeze-thaw cycles.
-
Inert Atmosphere: For long-term storage or when working with sensitive assays, purging the solution and the headspace of the container with an inert gas like nitrogen or argon can minimize oxidative degradation.
-
Use of Excipients: Consider the addition of antioxidants (e.g., ascorbic acid, butylated hydroxytoluene) or UV absorbers (e.g., benzophenones) to the formulation, if appropriate for your application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Rapid degradation in solution even with minimal light exposure. | Impurities in the solvent or other formulation components may be acting as photosensitizers. Dissolved oxygen can also contribute to photo-oxidation. | Use high-purity, HPLC-grade solvents. Ensure all formulation components are of high purity. Degas the solvent and purge with an inert gas (nitrogen or argon). |
| Precipitation observed after pH adjustment. | The compound may have limited solubility at the adjusted pH. The salt form of the compound may be less soluble in certain buffer systems. | Determine the pKa of the compound and its solubility profile across a range of pH values. Consider using co-solvents (e.g., DMSO, ethanol) if compatible with your experimental system. |
| Inconsistent results between experimental batches. | Variations in storage conditions (light, temperature), solution preparation (pH, solvent purity), or time between preparation and use. | Standardize your protocol for solution preparation and storage. Prepare fresh solutions for each experiment whenever possible. Keep a detailed log of preparation and storage conditions. |
Quantitative Data Summary
While specific forced degradation data for this compound is not extensively available in public literature, the following tables provide an illustrative example of typical stability data for a 2-aminothiazole derivative under various stress conditions. These tables are intended to serve as a guide for what to expect in a forced degradation study.
Table 1: Illustrative Hydrolytic Stability of a 2-Aminothiazole Derivative
| Condition | Time (hours) | % Degradation | Number of Degradants |
| 0.1 M HCl (60°C) | 24 | 15.2 | 2 |
| 0.1 M NaOH (60°C) | 24 | 25.8 | 3 |
| Neutral (pH 7, 60°C) | 24 | 2.1 | 1 |
Table 2: Illustrative Oxidative, Thermal, and Photolytic Stability of a 2-Aminothiazole Derivative
| Condition | Time (hours) | % Degradation | Number of Degradants |
| 3% H₂O₂ (RT) | 24 | 18.5 | 3 |
| Thermal (80°C, solid) | 48 | 5.3 | 1 |
| Photolytic (ICH Q1B) | 24 | 35.1 | 4 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the intrinsic stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound (e.g., in methanol) in a clear vial to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Control Samples: Prepare control samples for each condition. For hydrolytic and oxidative studies, this involves a solution of the compound in the solvent kept at room temperature and protected from light. For thermal and photolytic studies, a control sample is stored under normal conditions.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase C18 column with a gradient of water and acetonitrile, with UV detection).
-
Determine the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to that of the control sample.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
Optimizing reaction conditions for 4,5-Dimethyl-1,3-thiazol-2-amine synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thioamide.[1] For the synthesis of this compound, the typical reactants are 3-chloro-2-butanone (or 3-bromo-2-butanone) and thiourea.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: Critical parameters to monitor and optimize include reaction temperature, choice of solvent, reaction time, and the purity of the starting materials.[2] The stoichiometry of the reactants is also crucial for maximizing yield and minimizing side products.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a highly effective and common technique for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.[3]
Q4: What are some common side products in this synthesis?
A4: Potential side products can include unreacted starting materials, the formation of an oxazole if the thioamide is contaminated with its corresponding amide, and dimerization or polymerization of the reactants under certain conditions.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure starting materials (α-haloketone or thiourea).2. Suboptimal reaction temperature or time.3. Inappropriate solvent choice.4. Incorrect stoichiometry of reactants. | 1. Ensure the purity of reactants through appropriate purification techniques.2. Optimize the reaction temperature (reflux is common) and monitor the reaction by TLC to determine the optimal time.3. Screen different solvents such as ethanol, methanol, or a mixture of ethanol and water.[4]4. Use a slight excess of thiourea (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the α-haloketone. |
| Formation of Multiple Products (Impure Sample) | 1. Reaction temperature is too high, leading to degradation or side reactions.2. Incorrect pH of the reaction mixture.3. Prolonged reaction time. | 1. Lower the reaction temperature and monitor closely.2. While the Hantzsch synthesis is often performed under neutral to slightly acidic conditions, adjusting the pH might be necessary depending on the specific substrates.3. Determine the optimal reaction time by TLC to avoid the formation of degradation products. |
| Difficulty in Product Isolation/Purification | 1. The product is soluble in the reaction solvent.2. The product precipitates with impurities.3. The product is an oil instead of a solid. | 1. After the reaction is complete, try to precipitate the product by adding cold water or a non-solvent.[1]2. Recrystallization from a suitable solvent (e.g., ethanol, isopropanol) is a common and effective purification method.3. If the product is oily, attempt to purify it using column chromatography on silica gel. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient heating.2. Poor solubility of reactants.3. Deactivation of reactants. | 1. Ensure the reaction mixture is maintained at the appropriate reflux temperature.2. Choose a solvent in which both reactants are reasonably soluble at the reaction temperature.3. Ensure starting materials are pure and handled under appropriate conditions to prevent degradation. |
Data Presentation
Table 1: Effect of Solvent on Reaction Yield (Illustrative)
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Ethanol | Reflux (78) | 4 | ~85 |
| Methanol | Reflux (65) | 6 | ~80 |
| Isopropanol | Reflux (82) | 4 | ~88 |
| Acetonitrile | Reflux (82) | 5 | ~75 |
| Ethanol/Water (1:1) | Reflux | 3 | ~90[4] |
Note: Yields are illustrative and can vary based on specific experimental conditions.
Experimental Protocols
Detailed Protocol for Hantzsch Synthesis of this compound
This protocol is a representative method for the synthesis.
Materials:
-
3-Chloro-2-butanone (1 equivalent)
-
Thiourea (1.1 equivalents)
-
Ethanol (or Isopropanol)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography (if necessary)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-chloro-2-butanone (1 eq.) in ethanol.
-
Addition of Thiourea: Add thiourea (1.1 eq.) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane mixture).
-
Work-up: Once the reaction is complete (indicated by the disappearance of the limiting reactant on TLC), allow the mixture to cool to room temperature.
-
Neutralization: Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel if it is an oil.
Mandatory Visualizations
Caption: Hantzsch synthesis pathway for this compound.
Caption: General experimental workflow for the synthesis.
Caption: A troubleshooting decision tree for synthesis optimization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 4,5-Dimethyl-1,3-thiazol-2-amine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 4,5-Dimethyl-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for this compound?
A1: The most common purification techniques for this compound are recrystallization and column chromatography. For analytical purposes and small-scale purification, High-Performance Liquid Chromatography (HPLC) is also a powerful tool.
Q2: My crude product of this compound is a yellow oil mixed with a solid. Is this normal?
A2: Yes, it is not uncommon for the crude product of the Hantzsch thiazole synthesis, the likely method of preparation, to be a mixture of solid product and oily impurities or residual solvent.[1] Purification is necessary to isolate the pure compound.
Q3: What is the expected melting point of pure this compound?
A3: The melting point of this compound is reported to be in the range of 66-69°C.[1] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q4: What are the potential impurities I should be aware of during the synthesis and purification of this compound?
A4: Potential impurities can arise from unreacted starting materials (e.g., 3-chloro-2-butanone and thiourea), side reactions of the Hantzsch synthesis, and decomposition products. Common side products in thiazole synthesis can include isomeric thiazoles or products from self-condensation of the reactants.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Compound does not dissolve in the hot solvent. | The solvent is not suitable for your compound. | Select a more polar solvent. Based on literature for similar compounds, consider trying ethanol, methanol, or a dilute acetic acid solution (e.g., 17%).[2] |
| Compound "oils out" upon cooling. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of additional hot solvent to the oily mixture to redissolve it. Allow the solution to cool more slowly. Seeding with a pure crystal can also help induce proper crystallization. |
| No crystals form upon cooling. | The solution is too dilute, or the compound is very soluble in the chosen solvent at room temperature. | Evaporate some of the solvent to increase the concentration. Try placing the solution in an ice bath to induce crystallization. Scratching the inside of the flask with a glass rod can also promote nucleation. |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. | Cool the recrystallization mixture in an ice bath for a longer period to maximize crystal precipitation. Use the minimum amount of hot solvent necessary to dissolve the crude product. |
| Poor purity after recrystallization. | The chosen solvent does not effectively differentiate between the product and the impurities. | Try a different solvent or a solvent mixture. For example, a mixture of a good solvent (like ethanol) and a poor solvent (like water or hexane) can sometimes provide better purification. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Compound streaks on the TLC plate and column. | This compound is a basic compound that can interact strongly with acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.[3] Alternatively, use a different stationary phase like basic alumina or amine-functionalized silica gel.[4] |
| Poor separation of the desired compound from impurities. | The eluent system is not optimal. | Perform a thorough TLC analysis with different solvent systems to find an eluent that provides good separation (Rf value of the product around 0.3-0.5 and good separation from other spots). A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective. |
| Compound does not elute from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. For basic compounds on silica, sometimes a more polar solvent like methanol in dichloromethane is required. |
HPLC Analysis and Purification Issues
| Problem | Possible Cause | Suggested Solution |
| Peak tailing or broad peaks. | Secondary interactions between the basic amine group and residual silanols on the C18 column. | Use a mobile phase with an acidic modifier like formic acid or trifluoroacetic acid (TFA) to protonate the amine and minimize these interactions. A mobile phase of acetonitrile and water with 0.1% formic acid is a good starting point.[5] |
| Poor resolution between the product and impurities. | The mobile phase composition or gradient is not optimized. | Adjust the gradient profile (e.g., make it shallower) or the ratio of organic solvent to aqueous buffer. Trying a different organic solvent (e.g., methanol instead of acetonitrile) may also improve separation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is a general guideline and may require optimization.
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Solvent Selection: Based on literature for similar compounds, ethanol, methanol, or a dilute acetic acid solution are good starting points.[2] To test solvents, place a small amount of the crude product in a test tube and add the solvent dropwise at room temperature until it just dissolves. A good recrystallization solvent will dissolve the compound when hot but not when cold.
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Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed for complete dissolution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution to remove the charcoal.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For better yield, you can place the flask in an ice bath after it has reached room temperature.
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Isolation and Drying: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
-
Purity Assessment: Check the melting point of the dried crystals. A sharp melting point in the range of 66-69°C indicates a high degree of purity.[1]
Protocol 2: Column Chromatography Purification
This protocol provides a starting point for purification using silica gel chromatography.
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Stationary Phase and Eluent Selection: Pack a glass column with silica gel. Based on the polarity of this compound, an eluent system of hexane and ethyl acetate is a good starting point. To mitigate peak tailing due to the basic nature of the amine, consider adding 0.1-1% triethylamine to the eluent.[3]
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Sample Preparation: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
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Loading the Column: Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. A gradient elution, starting with a low polarity (e.g., 100% hexane) and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate), is often effective in separating compounds with different polarities.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
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Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 3: HPLC Method for Purity Analysis
This is a starting point for developing an analytical HPLC method.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL.
Data Presentation
Table 1: Recommended Solvents for Recrystallization
| Solvent/Solvent System | Rationale |
| Ethanol | Often a good choice for recrystallizing moderately polar organic compounds. |
| Methanol | Similar to ethanol, but can have different solubility characteristics. |
| Dilute Acetic Acid (e.g., 17%) | Has been successfully used for the recrystallization of 2-amino-4,5-dimethylthiazole.[2] |
| Ethyl Acetate / Hexane | A solvent/anti-solvent system that can be effective for compounds with intermediate polarity. |
Table 2: Starting Conditions for HPLC Analysis
| Parameter | Recommended Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
Visualizations
References
Avoiding degradation of 4,5-Dimethyl-1,3-thiazol-2-amine in experiments
This technical support center provides guidance on avoiding the degradation of 4,5-Dimethyl-1,3-thiazol-2-amine during experimental procedures. The following information is based on established principles for 2-aminothiazole derivatives and is intended to serve as a practical guide for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemistry of related 2-aminothiazole compounds, the primary factors contributing to the degradation of this compound are expected to be exposure to light (photodegradation), non-neutral pH conditions (acidic or basic hydrolysis), and the presence of oxidizing agents.
Q2: How can I detect if my sample of this compound has degraded?
A2: Degradation can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful tool for identifying and quantifying volatile degradation products. A change in the physical appearance of the sample, such as color change or precipitation, may also indicate degradation.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, it is recommended to store this compound as a solid in a tightly sealed, light-resistant container at low temperatures (e.g., 2-8 °C). For solutions, it is advisable to prepare them fresh and protect them from light. If storage of a solution is necessary, it should be stored at low temperatures and for the shortest possible duration.
Q4: Is this compound sensitive to oxidation?
A4: Yes, 2-aminothiazole derivatives can be susceptible to oxidation.[1] It is advisable to avoid contact with strong oxidizing agents and to consider de-gassing solvents to remove dissolved oxygen, especially if the experimental conditions involve elevated temperatures or prolonged reaction times.
Troubleshooting Guides
Issue 1: Unexpected experimental results or loss of compound activity.
Possible Cause: Degradation of this compound due to experimental conditions.
Troubleshooting Steps:
-
Review Experimental Protocol:
-
pH: Check the pH of all solutions. Buffering the system to a neutral pH (around 7) is recommended.
-
Light Exposure: Were the experiments conducted under direct light? If so, repeat the experiment with light protection (e.g., using amber vials or covering glassware with aluminum foil).
-
Temperature: Were high temperatures used? Consider if a lower temperature could be used or if the duration of heat exposure can be minimized.
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Solvents: Ensure the purity of the solvents used. Peroxides in aged ethers, for example, can act as oxidizing agents.
-
-
Analyze a Sample of the Compound:
-
Use HPLC or a similar analytical method to check the purity of the stock solution and the compound after the experiment. Compare the chromatograms to a reference standard.
-
-
Perform a Forced Degradation Study:
Issue 2: Appearance of unknown peaks in HPLC analysis.
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Characterize the Unknown Peaks:
-
If available, use LC-MS to obtain the mass of the unknown compounds. This information can help in identifying the degradation products.
-
-
Investigate the Source of Degradation:
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Based on the likely structure of the degradation products, infer the degradation pathway. For instance, a product with a cleaved thiazole ring might suggest photodegradation or aggressive hydrolysis.
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Systematically eliminate potential causes (light, pH, oxygen) in subsequent experiments to pinpoint the source of degradation.
-
Summary of Stability Data (Inferred)
The following table summarizes the expected stability of this compound under various stress conditions, based on general knowledge of 2-aminothiazole derivatives.
| Stress Condition | Reagents/Conditions | Expected Stability | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C | Low | Ring-opened products, deamination products |
| Basic Hydrolysis | 0.1 M NaOH, 60°C | Low | Ring-opened products, deamination products |
| Oxidative Degradation | 3% H₂O₂, Room Temperature | Moderate to Low | Oxidized thiazole ring, N-oxides |
| Photodegradation | UV light (254 nm), Room Temperature | Low | Ring-opened products, rearranged isomers |
| Thermal Degradation | 80°C in neutral solution | Moderate | Depends on other components present |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To determine the degradation profile of this compound under various stress conditions.
Methodology:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
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Photodegradation: Expose 1 mL of the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
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Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 24 hours, protected from light.
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Testing
Objective: To separate and quantify this compound and its potential degradation products.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile).
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Gradient Program: A linear gradient from 5% to 95% Solvent B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV detector at a wavelength determined by the UV spectrum of the parent compound (e.g., 240 nm).
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Injection Volume: 10 µL.
Visualizations
References
4,5-Dimethyl-1,3-thiazol-2-amine solubility in DMSO and other solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 4,5-Dimethyl-1,3-thiazol-2-amine. Below you will find information on its solubility, protocols for preparing solutions, and troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in common laboratory solvents?
Q2: How should I prepare a stock solution of this compound in DMSO?
To prepare a stock solution, it is recommended to start by dissolving a precisely weighed amount of the compound in a minimal volume of high-purity DMSO.[2][3] Vigorous mixing, sonication, or gentle warming (if the compound is thermally stable) can aid dissolution.[2][3] For biological assays, it is crucial to keep the final concentration of DMSO as low as possible, typically below 0.5%, to avoid cellular toxicity.[2]
Q3: My compound is not dissolving completely in the chosen solvent. What can I do?
If you encounter solubility issues, consider the following troubleshooting steps:
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Increase Solvent Polarity: For mixtures, you can gradually increase the proportion of the more polar solvent.[4]
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Use a Co-solvent: Prepare a concentrated stock solution in a solvent where the compound is highly soluble (e.g., DMSO) and then dilute it into your experimental medium.[3]
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Gentle Heating: Warming the solution in a water bath may increase solubility, but ensure the compound is stable at higher temperatures.[2][5]
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Sonication: Using a sonicator can help break down solute particles and enhance dissolution.[2]
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pH Adjustment: For aqueous solutions, adjusting the pH might improve the solubility of this aminothiazole derivative.[1]
Q4: How should I store stock solutions of this compound?
Stock solutions, particularly in hygroscopic solvents like DMSO, should be stored in tightly sealed containers at low temperatures (-20°C or -80°C) to maintain their integrity.[2] It is also advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[2]
Solubility Data
Due to the lack of specific quantitative data, the following table provides a qualitative summary of the expected solubility of this compound based on the general behavior of similar aminothiazole compounds.
| Solvent | Expected Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for preparing concentrated stock solutions. |
| Ethanol | Likely Soluble | Often used as a co-solvent for dilution into aqueous media.[3] |
| Methanol | Likely Soluble | Similar polarity to ethanol. |
| Water | Sparingly Soluble | Solubility is likely pH-dependent; may increase in acidic conditions.[1] |
| Dichloromethane | Likely Soluble | A less polar organic solvent. |
| Hexane | Insoluble | A non-polar solvent. |
Experimental Protocols
Protocol for Determining Solubility (Qualitative)
This protocol outlines a general method for qualitatively assessing the solubility of this compound in various solvents.
Materials:
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This compound
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Selection of solvents (e.g., DMSO, Ethanol, Water)
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1.5 mL microcentrifuge tubes
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Vortex mixer
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Analytical balance
Procedure:
-
Preparation: Weigh approximately 1-2 mg of the compound and place it into a clean 1.5 mL microcentrifuge tube.
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Solvent Addition: Add 0.5 mL of the chosen solvent to the tube.
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Mixing: Vortex the tube vigorously for 30-60 seconds.
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Observation: Visually inspect the solution. A clear solution with no visible particles indicates that the compound is soluble at that concentration. If solid particles remain, the compound is considered sparingly soluble or insoluble.
Protocol for Preparing a DMSO Stock Solution
This protocol provides a step-by-step guide for preparing a concentrated stock solution of this compound in DMSO.
Materials:
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This compound
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High-purity, anhydrous DMSO
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Sterile microcentrifuge tubes or vials
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Calibrated analytical balance
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Vortex mixer or sonicator
Procedure:
-
Weigh Compound: Accurately weigh the desired mass of this compound.
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Add DMSO: Transfer the weighed compound into a sterile tube and add the calculated volume of DMSO to achieve the target concentration.
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Dissolve: Vortex the tube until the compound is completely dissolved.[2] If necessary, use a sonicator or gently warm the tube in a 37°C water bath to aid dissolution.[2][3]
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Storage: Once fully dissolved, store the stock solution in tightly sealed aliquots at -20°C or -80°C.[2]
Visual Guides
Caption: Experimental workflow for preparing and testing the solubility of this compound.
References
Reducing off-target effects of 4,5-Dimethyl-1,3-thiazol-2-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate potential off-target effects of 4,5-Dimethyl-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its potential mechanism of action?
Q2: What are off-target effects and why are they a concern with small molecule inhibitors?
Q3: How can I proactively assess the potential for off-target effects with this compound?
A3: A proactive, multi-step approach is recommended. This includes in silico (computational) screening against protein databases to predict potential off-target binding, performing broad-spectrum in vitro kinase profiling to identify unintended kinase inhibition, and conducting cellular thermal shift assays (CETSA) to confirm target engagement in a cellular context.
Q4: What are some initial signs of potential off-target effects in my experiments?
A4: Several indicators may suggest off-target effects, including:
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Inconsistent results when using a structurally different inhibitor for the same target.[6]
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A discrepancy between the observed phenotype and the phenotype from genetic validation (e.g., CRISPR/Cas9 or siRNA knockdown of the intended target).[6][7]
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Cellular toxicity at concentrations close to the IC50 for the intended target.
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The effect is only observed at high concentrations of the compound.[7]
Troubleshooting Guide: Addressing Off-Target Effects
This guide provides a step-by-step approach to identifying and mitigating suspected off-target effects of this compound.
Issue 1: Inconsistent Phenotype with Genetic Knockdown
Symptom: The phenotype observed with this compound treatment does not match the phenotype of the target protein knockdown using CRISPR/Cas9 or siRNA.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting phenotypic discrepancies.
Recommended Actions:
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Validate Knockdown: Ensure that the target protein is significantly reduced at the protein level (Western Blot) or mRNA level (qPCR).
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Dose-Response Analysis: Perform a dose-response experiment with this compound to determine if the phenotype is dose-dependent and occurs at a concentration consistent with its expected potency.
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Kinase Profiling: Use a broad kinase screen (e.g., a panel of over 400 kinases) to identify unintended targets.[9]
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Orthogonal Inhibitor: Use a structurally unrelated inhibitor for the intended target to see if it reproduces the same phenotype.[6]
Issue 2: High Cellular Toxicity Observed
Symptom: Significant cell death is observed at or near the effective concentration of this compound.
Troubleshooting Workflow:
Caption: Workflow for addressing high cellular toxicity.
Recommended Actions:
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Determine Therapeutic Index: Quantify the concentration of the compound that causes 50% cell death (CC50) and compare it to the effective concentration (IC50). A low therapeutic index (CC50/IC50) suggests off-target toxicity.
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Proteome-Wide Profiling: Employ techniques like affinity chromatography coupled with mass spectrometry to identify all cellular proteins that bind to this compound.
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Analog Synthesis: If off-targets are identified, consider synthesizing and testing analogs of this compound to improve selectivity for the on-target while reducing binding to toxicity-mediating off-targets.
Quantitative Data Summary
Since specific experimental data for this compound is limited, the following table presents hypothetical data from a kinase profiling assay to illustrate how to compare on-target and off-target activity.
| Kinase Target | IC50 (nM) | Fold Selectivity vs. On-Target | Comments |
| On-Target Kinase A | 50 | 1 | Primary Target |
| Off-Target Kinase B | 500 | 10 | Moderate off-target activity |
| Off-Target Kinase C | 2,500 | 50 | Weak off-target activity |
| Off-Target Kinase D | >10,000 | >200 | Negligible off-target activity |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the selectivity of this compound against a broad panel of protein kinases.
Methodology:
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Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.
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Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, a suitable substrate, and ATP.[7]
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Inhibitor Addition: Add the diluted inhibitor or a vehicle control (DMSO) to the wells.
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Incubation: Incubate the plate at room temperature for 60 minutes.
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Signal Detection: Add a detection reagent to measure the remaining ATP (luminescence) or the phosphorylated substrate (fluorescence).[7]
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Data Analysis: Calculate the IC50 values for each kinase to determine the selectivity profile.
Protocol 2: Genetic Validation using CRISPR/Cas9 Knockout
Objective: To determine if the genetic removal of the target protein recapitulates the phenotype observed with this compound.[7]
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of interest into a Cas9 expression vector.[7]
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Transfection and Selection: Transfect the target cells with the gRNA/Cas9 vector. If the vector contains a selection marker, select for transfected cells.[7]
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Clonal Isolation and Expansion: Isolate single cells to establish clonal populations.
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Knockout Validation: Screen the clones for the absence of the target protein by Western Blot or genomic sequencing.
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Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to those obtained with this compound treatment.
Signaling Pathway and Workflow Diagrams
Caption: On-target vs. Off-target signaling pathways.
References
- 1. This compound--hydrogen chloride (1/1) | C5H9ClN2S | CID 16211387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. Multi-dimensional target profiling of N,4-diaryl-1,3-thiazole-2-amines as potent inhibitors of eicosanoid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioevaluation of N,4-diaryl-1,3-thiazole-2-amines as tubulin inhibitors with potent antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: 4,5-Dimethyl-1,3-thiazol-2-amine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the common method for synthesizing this compound?
A1: The most common method is the Hantzsch thiazole synthesis, which involves the condensation reaction between 3-chloro-2-butanone and thiourea.[1] This reaction is typically carried out in a protic solvent like ethanol and often requires heating.
Q2: What are the potential byproducts in the synthesis of this compound?
A2: Potential byproducts can arise from several side reactions. These may include isomeric thiazoles, such as 2-imino-3,4-dimethyl-2,3-dihydrothiazole, products from the self-condensation of 3-chloro-2-butanone, and unreacted starting materials. The formation of these byproducts can be influenced by reaction conditions such as pH and temperature.
Q3: My reaction yield is consistently low. What are the possible causes and how can I improve it?
A3: Low yields can stem from several factors including impure starting materials, suboptimal reaction conditions (temperature, reaction time), or the formation of side products. To improve the yield, ensure the purity of 3-chloro-2-butanone and thiourea. Optimize the reaction temperature and time by monitoring the reaction progress using Thin Layer Chromatography (TLC). Additionally, maintaining a neutral to slightly basic pH can favor the formation of the desired product.
Q4: I am having difficulty purifying the final product. What are the recommended purification methods?
A4: Purification of this compound can be challenging due to the presence of polar byproducts. Common purification techniques include recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) and column chromatography on silica gel. For more challenging separations, High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: How can I confirm the identity and purity of my synthesized this compound?
A5: The identity and purity of the compound can be confirmed using a combination of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural elucidation. Mass Spectrometry (MS) can confirm the molecular weight. High-Performance Liquid Chromatography (HPLC) with a UV detector is a powerful tool for assessing purity and quantifying impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Impure or degraded starting materials. 2. Incorrect reaction temperature or time. 3. Suboptimal solvent. | 1. Verify the purity of 3-chloro-2-butanone and thiourea using appropriate analytical methods (e.g., NMR, GC). 2. Monitor the reaction progress by TLC to determine the optimal reaction time. Experiment with a temperature range (e.g., reflux in ethanol). 3. While ethanol is common, other protic solvents can be tested. |
| Presence of Multiple Spots on TLC | 1. Incomplete reaction. 2. Formation of byproducts (e.g., isomeric thiazoles, self-condensation products). | 1. Increase the reaction time or temperature and monitor by TLC until the starting material spots disappear. 2. Adjust the reaction pH to be neutral or slightly basic to minimize the formation of the 2-imino isomer. Purify the crude product using column chromatography or recrystallization. |
| Product is an Oil Instead of a Solid | 1. Presence of impurities. 2. Residual solvent. | 1. Purify the product using column chromatography. 2. Ensure all solvent is removed under reduced pressure. If the product is known to be a low-melting solid, cooling may induce crystallization. |
| Difficulty in Product Isolation | 1. Product is soluble in the reaction mixture. 2. Formation of a salt. | 1. After the reaction, cool the mixture and add a non-polar solvent to precipitate the product. Alternatively, remove the solvent under reduced pressure and proceed with purification. 2. Neutralize the reaction mixture with a mild base (e.g., saturated sodium bicarbonate solution) before extraction. |
Byproduct Analysis
The following table summarizes the expected analytical data for the main product and potential byproducts. This information can be used as a reference for the identification of impurities in your reaction mixture.
| Compound | Structure | Molecular Weight ( g/mol ) | Expected ¹H NMR Chemical Shifts (ppm, in CDCl₃) | Expected Mass Spectrum (m/z) |
| This compound | ![]() | 128.20 | ~2.1 (s, 3H, CH₃), ~2.2 (s, 3H, CH₃), ~4.9 (br s, 2H, NH₂) | 128 (M⁺) |
| 2-Imino-3,4-dimethyl-2,3-dihydrothiazole | ![]() | 128.20 | ~2.0 (s, 3H, CH₃), ~3.1 (s, 3H, N-CH₃), ~5.8 (s, 1H, =CH), ~7.0 (br s, 1H, =NH) | 128 (M⁺) |
| 3,4,6,7-Tetramethyl-5-thia-2,8-diazanona-2,7-diene | ![]() | 214.36 | Complex aliphatic and olefinic signals | 214 (M⁺) |
Note: The structures for the byproducts are proposed based on known side reactions of the Hantzsch synthesis. The NMR and MS data are predicted and should be used as a guide for identification.
Experimental Protocols
Synthesis of this compound
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thiourea (1 equivalent) and ethanol.
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Heat the mixture to reflux with stirring until the thiourea is completely dissolved.
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Add 3-chloro-2-butanone (1 equivalent) dropwise to the solution.
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Continue to reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by TLC.
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After completion, allow the mixture to cool to room temperature.
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Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
HPLC-MS Analysis Method
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and Mass Spectrometry (ESI positive mode).
Visualizations
Reaction Pathway
Caption: Hantzsch synthesis of this compound.
Experimental Workflow
Caption: General experimental workflow for synthesis and analysis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and well-established method is the Hantzsch thiazole synthesis.[1][2][3] This involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, the specific reactants are 3-chloro-2-butanone and thiourea.[4]
Q2: What are the typical reaction conditions for this synthesis?
Typically, the reaction is carried out in a protic solvent such as ethanol.[1][4] The mixture is heated to reflux for several hours to overnight.[1][4] Some modern approaches may utilize microwave irradiation to shorten reaction times.[1][5]
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method to monitor the reaction's progress.[1] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be observed.[1]
Q4: What are the expected physicochemical properties of this compound?
Key properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C5H8N2S |
| Molecular Weight | 128.20 g/mol [6] |
| Melting Point | 66-69 °C |
| Boiling Point | 256.1 °C at 760 mmHg |
| Appearance | Yellowish solid or oil |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Poor quality of starting materials: Impurities in 3-chloro-2-butanone or thiourea can lead to side reactions.[1] | Ensure the purity of reactants. Use freshly distilled or recrystallized materials if necessary. |
| Suboptimal reaction conditions: Incorrect temperature, reaction time, or solvent can hinder the reaction.[1][7] | Optimize reaction conditions. Experiment with different solvents (e.g., ethanol, DMF) and reaction times. Consider microwave-assisted synthesis for potentially higher yields and shorter reaction times.[5] | |
| Incomplete reaction: The reaction may not have proceeded to completion. | Monitor the reaction closely using TLC.[1] If starting materials are still present after the expected time, consider extending the reaction time or slightly increasing the temperature. | |
| Multiple Spots on TLC Plate (Impure Product) | Formation of side products: Unreacted starting materials, formation of oxazoles (if amide impurities are present), or dimerization of reactants can occur.[1] | Ensure high purity of starting materials. Optimize reaction conditions to minimize side reactions. |
| Formation of isomeric byproducts: Although less common in this specific synthesis, isomeric thiazoles can sometimes form.[1] | Adjusting the pH to neutral or slightly basic conditions can favor the formation of the desired 2-aminothiazole isomer.[7] | |
| Difficulty in Product Purification | Product is an oil or low-melting solid: This can make crystallization challenging. | If direct crystallization is difficult, use column chromatography on silica gel with a suitable eluent system (e.g., ethyl acetate/hexane) for purification.[1][8] |
| Product is soluble in the wash solvent: During workup, the product may be lost if it is soluble in the aqueous or organic wash solutions. | Use a minimal amount of cold solvent for washing the filtered product. If the product is in an organic layer, wash with brine to reduce its solubility in the aqueous phase.[9] |
Experimental Protocol
A detailed methodology for the synthesis of this compound is provided below.
Materials and Reagents:
-
3-chloro-2-butanone
-
Thiourea
-
Ethanol
-
Saturated sodium carbonate solution
-
Anhydrous sodium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve thiourea (3.5 g, 47 mmol) in ethanol (30 ml) by heating at reflux until fully dissolved.[4]
-
To this solution, add 3-chloro-2-butanone (5.0 g, 47 mmol).[4]
-
Continue to reflux the reaction mixture overnight.[4]
-
After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol. This will likely yield a crude yellow solid.[4]
-
Dissolve the crude product in dichloromethane (30 ml).[4]
-
Wash the organic layer with a saturated sodium carbonate solution.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate.[4]
-
Filter off the drying agent and concentrate the organic layer to obtain the crude this compound.[4]
-
Further purification can be achieved by recrystallization or column chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eurekaselect.com [eurekaselect.com]
- 4. echemi.com [echemi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. jocpr.com [jocpr.com]
- 9. benchchem.com [benchchem.com]
4,5-Dimethyl-1,3-thiazol-2-amine storage and stability best practices
This technical support center provides best practices for the storage and stability of 4,5-Dimethyl-1,3-thiazol-2-amine, along with troubleshooting guides to address common issues encountered by researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability and integrity of this compound, it is crucial to store it under controlled conditions. The compound should be stored at temperatures between 2-8°C.[1] It is also recommended to store it under an inert gas atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric components.[1] The container should be tightly sealed and kept in a dry, cool, and well-ventilated area. Some suppliers may also indicate storage at room temperature is acceptable for short periods.
Q2: How should I handle this compound upon receipt?
A2: Upon receiving the compound, it is best practice to transfer it to a desiccator to protect it from moisture, especially if it will not be used immediately. Ensure the container is properly sealed after each use to minimize exposure to air and humidity.
Q3: What are the known instabilities of this compound?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, compounds of the aminothiazole class can be susceptible to hydrolysis and oxidation. Contact with strong oxidizing agents should be avoided. General information on amine degradation suggests that factors like heat, oxygen, and the presence of metal ions can promote degradation.
Q4: Can I dissolve this compound in water?
A4: While some related aminothiazoles are soluble in water, it is important to first test the solubility on a small scale.[2][3] Given the sensitivity of some related compounds to moisture and potential for hydrolytic decomposition, preparing fresh solutions for immediate use is recommended.[4] For long-term storage, it is advisable to store the compound in its solid form.
Troubleshooting Guide
Problem: I am observing unexpected or inconsistent results in my experiments.
This could be due to the degradation of this compound. Follow this troubleshooting workflow to diagnose the potential issue.
References
Technical Support Center: 4,5-Dimethyl-1,3-thiazol-2-amine Biological Assays
Welcome to the technical support center for biological assays involving 4,5-Dimethyl-1,3-thiazol-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the common biological activities of thiazole-based compounds like this compound?
A1: Thiazole derivatives are a significant class of heterocyclic compounds known for a wide range of pharmacological activities.[1][2] These include potential as anticancer, antimicrobial, anti-inflammatory, and kinase inhibiting agents.[1][2][3] The specific activity of this compound should be determined empirically through biological screening.
Q2: How should I prepare a stock solution of this compound for biological assays?
A2: For most biological assays, this compound should be dissolved in a high-purity, anhydrous solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM).[4][5] It is recommended to briefly centrifuge the vial to collect all the powder at the bottom before adding the solvent.[5] Gentle vortexing or sonication can aid in complete dissolution.[5] To avoid repeated freeze-thaw cycles, which can degrade the compound, the stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C.[5][6]
Q3: What is the importance of solubility for this compound in biological assays?
A3: Ensuring the compound is fully dissolved in the assay buffer is critical for obtaining accurate and reproducible results.[4] Poor solubility can lead to compound precipitation, resulting in a lower effective concentration than intended.[4] This can lead to an underestimation of biological activity (artificially high IC50 values) and cause variability between experiments.[4]
Q4: What are some strategies to improve the solubility of this compound if I encounter issues?
A4: If solubility issues arise in your aqueous assay buffer, several strategies can be employed. As an amine-containing compound, adjusting the pH of the buffer to be more acidic can increase the solubility of this compound by forming a more soluble salt.[4] The use of co-solvents, such as a small percentage of DMSO or ethanol in the final assay medium, can also significantly improve solubility.[4] However, it is crucial to include a vehicle control with the same co-solvent concentration to account for any solvent effects on the biological system.
Q5: How can I assess the stability of this compound in my DMSO stock solution?
A5: The stability of thiazole compounds in DMSO can be a concern, as DMSO can act as an oxidizing agent, and residual water can cause hydrolysis.[6] To assess stability, you can perform a forced degradation study where the stock solution is subjected to stress conditions such as acid, base, oxidation, and heat. The stability can then be analyzed using techniques like HPLC or LC-MS to detect any degradation products.[6] For long-term storage, it is recommended to store DMSO stock solutions at -20°C or -80°C under an inert atmosphere.[6]
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Precipitation | Visually inspect the assay plate wells for any precipitate after adding the compound. Prepare a fresh dilution series from the stock solution. Consider lowering the final assay concentration. | Poor solubility can lead to inconsistent amounts of active compound in solution, causing high variability.[4] |
| Inaccurate Pipetting | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. Ensure thorough mixing after each dilution step. | Small volume errors, especially with concentrated stocks, can lead to significant variations in the final compound concentration. |
| Cell Plating Inconsistency | Ensure a homogenous cell suspension before plating. Avoid edge effects by not using the outer wells of the plate or by filling them with sterile PBS. | Uneven cell distribution will lead to variability in the baseline signal between wells. |
| DMSO Concentration | Maintain a consistent and low final DMSO concentration (typically <0.5%) across all wells, including controls.[5] | High concentrations of DMSO can be toxic to cells and affect their metabolic activity, leading to inconsistent results.[5] |
Issue 2: No or Low Biological Activity Observed
| Potential Cause | Troubleshooting Step | Rationale |
| Compound Instability/Degradation | Use a fresh aliquot of the compound stock solution. If the problem persists, assess the stability of the compound under your experimental conditions. | The thiazole ring can be susceptible to degradation, leading to a loss of activity.[6][7] |
| Incorrect Assay Target | If targeting a specific protein, confirm its expression in the cell line being used. | The compound cannot exert its effect if the biological target is not present. |
| Poor Cell Permeability | Consider using a cell permeability assay (e.g., PAMPA) to assess if the compound can enter the cells. | The compound must reach its intracellular target to be effective. |
| Suboptimal Assay Conditions | Optimize assay parameters such as incubation time, cell density, and reagent concentrations. | The assay may not be sensitive enough to detect the compound's activity under the current conditions. |
Experimental Protocols
Disclaimer: The following protocols are generalized methodologies based on assays for structurally similar thiazole-containing compounds and should be optimized for your specific experimental conditions.
Protocol 1: Cell Viability/Cytotoxicity (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
This compound
-
Human cancer cell line of choice (e.g., MCF-7, A549)
-
Complete cell culture medium
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[8]
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from a DMSO stock. The final DMSO concentration should be consistent and ideally below 0.5%.[5] Remove the old medium and add 100 µL of the compound dilutions to the wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).[8]
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
This compound
-
ATP
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Kinase activity detection kit (e.g., ADP-Glo™)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase buffer.
-
Reaction Setup: In a 384-well plate, add the diluted compound, the kinase, and the substrate.
-
Reaction Initiation: Start the reaction by adding ATP. The ATP concentration should ideally be close to the Km value for the kinase to increase sensitivity to competitive inhibitors.[9]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol. This typically involves quantifying the amount of ADP produced.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value from the resulting dose-response curve.
Visualizations
Hypothesized Signaling Pathways
Given that many thiazole derivatives act as kinase inhibitors, the following diagrams illustrate potential signaling pathways that this compound might modulate. These are based on common targets for structurally related compounds.[10][11]
Caption: Hypothesized inhibition of the PI3K/Akt signaling pathway.
Caption: Potential inhibition of the CDK4/6 cell cycle pathway.
Experimental Workflow
The following diagram outlines a general workflow for characterizing the biological activity of this compound.
Caption: General experimental workflow for biological characterization.
References
- 1. mdpi.com [mdpi.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Analysis of Thiazole-Based Kinase Inhibitors: A Guide for Drug Development Professionals
A deep dive into the structure-activity relationships and therapeutic potential of 4,5-Dimethyl-1,3-thiazol-2-amine analogs and related compounds reveals their promise as potent kinase inhibitors. This guide provides a comparative analysis of their biological activity, detailed experimental methodologies, and an exploration of the relevant signaling pathways to inform future drug discovery and development efforts.
Researchers and scientists in the field of drug development are constantly seeking novel scaffolds for the design of targeted therapeutics. The 1,3-thiazol-2-amine core, and specifically its 4,5-dimethyl substituted analogs, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the inhibition of various protein kinases implicated in oncology. This guide offers an objective comparison of the performance of these analogs, supported by experimental data, to aid in the rational design of next-generation inhibitors.
Quantitative Comparison of Kinase Inhibitory Activity
For the purpose of this guide, we will focus on a series of N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives that have been evaluated as inhibitors of Cyclin-Dependent Kinases 4 and 6 (CDK4/6), key regulators of the cell cycle.
Table 1: In Vitro Kinase Inhibitory Activity of N-(pyridin-2-yl)-4-(4-methylthiazol-5-yl)pyrimidin-2-amine Analogs against CDK4/6
| Compound ID | R Group (on Pyridine Ring) | CDK4 Kᵢ (nM) | CDK6 Kᵢ (nM) | MV4-11 GI₅₀ (nM) |
| 1 | 4-(4-Ethylpiperazin-1-yl) | 1 | 34 | 23 |
| 2 | 4-(Piperidin-4-yloxy) | 1 | 42 | 591 |
| 3 | 4-((1-Ethylpiperidin-4-yl)oxy) | 1 | 24 | 456 |
| 4 | 4-(Piperidin-4-ylmethoxy) | 1 | 29 | 358 |
| 5 | 4-((1-Ethylpiperidin-4-yl)methoxy) | 1 | 20 | 298 |
Data sourced from studies on related thiazole-pyrimidine kinase inhibitors.[1]
Table 2: Inhibitory Activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives against Aurora Kinases
| Compound ID | Target Kinase | Kᵢ (nM) |
| 6 | Aurora A | 8.0 |
| 7 | Aurora B | 9.2 |
Data represents lead compounds from a series of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivatives.[2]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)
This assay determines the inhibitory activity of test compounds against a target kinase.
Materials:
-
Target kinase (e.g., CDK4/cyclin D1, CDK6/cyclin D3)
-
Fluorescein-labeled substrate
-
ATP
-
Kinase Buffer A (Assay Buffer)
-
Test compounds (e.g., this compound analogs) dissolved in DMSO
-
384-well plates
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in 100% DMSO. Subsequently, dilute this series into Kinase Buffer A to achieve the desired final assay concentrations.
-
Kinase Reaction Setup:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the target kinase solution to each well.
-
Gently mix and incubate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Prepare a 2X substrate/ATP solution in Kinase Buffer A. The ATP concentration should be at its apparent Kₘ for the kinase.
-
Add 10 µL of the 2X substrate/ATP solution to all wells to initiate the kinase reaction.
-
Cover the plate and incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare the detection solution containing a terbium-labeled anti-phospho-substrate antibody.
-
Add 20 µL of the detection solution to each well.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal using a plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
-
Calculate the emission ratio (520 nm / 495 nm).
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ or Kᵢ value.[1][2][3][4]
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MV4-11, MCF-7)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition:
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of the solubilization solution to each well.
-
Gently shake the plate for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.[5][6]
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Caption: CDK4/6-Rb signaling pathway and the point of inhibition.
Caption: Experimental workflow for in vitro kinase inhibition assay.
Conclusion
The this compound scaffold and its analogs represent a versatile platform for the development of potent and selective kinase inhibitors. The structure-activity relationship data, although based on closely related structures, indicates that fine-tuning the substituents on the associated heterocyclic rings is a promising strategy for optimizing the pharmacological properties of these compounds. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the rational design and evaluation of novel thiazole-based therapeutics for the treatment of cancer and other diseases. Further investigation into a broader range of this compound analogs is warranted to fully explore their therapeutic potential.
References
Validating the Biological Target of 4,5-Dimethyl-1,3-thiazol-2-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The specific derivative, 4,5-Dimethyl-1,3-thiazol-2-amine, is a small molecule with potential therapeutic applications. However, its precise biological target has not been definitively validated. This guide provides a comparative framework for researchers aiming to identify and validate the biological target of this compound by exploring its potential interactions with known targets of the broader 2-aminothiazole class, namely tubulin, Kinase Insert Domain Receptor (KDR), and bacterial Enoyl-Acyl Carrier Protein (ACP) Reductase.
Potential Biological Targets and Comparative Compounds
Based on extensive research into the biological activities of 2-aminothiazole derivatives, three primary potential targets have been identified for investigation:
-
Tubulin: A critical component of the cytoskeleton, tubulin is a well-established target for anticancer agents. Many 2-aminothiazole derivatives have been shown to inhibit tubulin polymerization.[2][3]
-
Kinase Insert Domain Receptor (KDR/VEGFR-2): A key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Inhibition of KDR is a validated strategy in cancer therapy.[4]
-
Enoyl-Acyl Carrier Protein (ACP) Reductase (FabI): An essential enzyme in bacterial fatty acid synthesis, making it an attractive target for novel antibacterial agents.[5]
This guide compares the activity of representative 2-aminothiazole derivatives with alternative chemical scaffolds known to inhibit these targets.
Data Presentation: Comparative Inhibitory Activities
The following tables summarize the inhibitory concentrations (IC50) of various compounds against the potential biological targets. This data allows for a direct comparison of the potency of 2-aminothiazole derivatives against established inhibitors.
Table 1: Comparative Activity of Tubulin Polymerization Inhibitors
| Compound | Scaffold | Tubulin Polymerization IC50 (µM) | Cancer Cell Line Cytotoxicity IC50 (µM) | Reference |
| 2-aminothiazole derivative (5t) | 2-Anilino-4-amino-5-aroylthiazole | 0.72 | Not Reported | [3] |
| 2-aminothiazole derivative (5l) | 2-Anilino-4-amino-5-aroylthiazole | Comparable to CA-4 | Not Reported | [3] |
| Combretastatin A-4 (CA-4) | Stilbene | 1.4 | Varies by cell line | [3] |
| Nocodazole | Benzimidazole | Varies by condition | Varies by cell line | |
| Paclitaxel | Taxane | Promotes polymerization | Varies by cell line |
Table 2: Comparative Activity of KDR Kinase Inhibitors
| Compound | Scaffold | KDR Kinase Inhibition IC50 (nM) | Cellular Assay IC50 (nM) | Reference |
| Dasatinib (a 2-aminothiazole derivative) | 2-Aminothiazole | 0.8 | Varies by cell line | [4] |
| Sorafenib | Urea | 90 | Varies by cell line | |
| Sunitinib | Indolinone | 9 | Varies by cell line | |
| Vandetanib | Quinazoline | 40 | Varies by cell line |
Table 3: Comparative Activity of Bacterial Enoyl-ACP Reductase (FabI) Inhibitors
| Compound | Scaffold | E. coli FabI Inhibition IC50 (µM) | Antibacterial MIC (µg/mL) | Reference |
| 2-phenylamino-4-methyl-5-acetylthiazole | 2-Aminothiazole | 25 (Kd) | Not Reported | [2] |
| Triclosan | Diphenyl ether | ~0.04 | Varies by species | [5] |
| Isoniazid (activated) | Pyridine | Potent inhibitor of M. tuberculosis InhA | Varies by species | [5] |
Experimental Protocols
Detailed methodologies for key validation assays are provided below. These protocols serve as a starting point for researchers to design and execute experiments to test the activity of this compound.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin is monitored by an increase in turbidity (light scattering) at 340 nm. Inhibitors of polymerization will reduce the rate and extent of this increase.
Materials:
-
Purified tubulin (e.g., from bovine brain)
-
General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution
-
Glycerol
-
Test compound (this compound) and control compounds (e.g., Nocodazole as inhibitor, Paclitaxel as stabilizer)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a stock solution of the test compound and control compounds in a suitable solvent (e.g., DMSO).
-
On ice, prepare the tubulin solution in General Tubulin Buffer containing GTP and glycerol.
-
Add the test and control compounds to the wells of a pre-chilled 96-well plate.
-
Initiate the polymerization by adding the cold tubulin solution to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[4]
-
Plot absorbance versus time to generate polymerization curves.
-
Calculate the IC50 value by determining the concentration of the test compound that causes 50% inhibition of tubulin polymerization compared to the vehicle control.
KDR Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the KDR kinase domain.
Principle: The assay measures the amount of ADP produced from the kinase reaction, where KDR phosphorylates a substrate using ATP. The ADP is then converted to ATP, which generates a luminescent signal via luciferase. A lower signal indicates inhibition of KDR.
Materials:
-
Recombinant human KDR kinase domain
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[6]
-
ATP solution
-
Poly (Glu, Tyr) 4:1 substrate
-
Test compound and control inhibitor (e.g., Sunitinib)
-
ADP-Glo™ Kinase Assay kit (or similar)
-
White 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in kinase buffer.
-
Add the diluted compounds to the wells of a white 96-well plate.
-
Add the KDR enzyme to the wells containing the compounds and incubate briefly.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate at room temperature for a defined period (e.g., 60 minutes).[6]
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Bacterial Enoyl-ACP Reductase (FabI) Inhibition Assay
This assay measures the inhibition of the bacterial FabI enzyme, which is involved in fatty acid synthesis.
Principle: The activity of FabI is monitored by the decrease in absorbance at 340 nm due to the oxidation of NADH to NAD+ as the enzyme reduces its substrate, crotonoyl-CoA.
Materials:
-
Purified bacterial FabI enzyme (e.g., from E. coli)
-
Assay buffer (e.g., 100 mM Sodium Phosphate, pH 7.5, 1 mM DTT)[7]
-
NADH solution
-
Crotonoyl-CoA solution (substrate)
-
Test compound and control inhibitor (e.g., Triclosan)
-
UV-transparent 96-well plate
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compound and control inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, NADH, and the diluted compounds.
-
Add the FabI enzyme to each well.
-
Initiate the reaction by adding the substrate, crotonoyl-CoA.[7]
-
Immediately measure the decrease in absorbance at 340 nm over time in a kinetic mode.
-
Determine the initial reaction velocity for each concentration of the inhibitor.
-
Calculate the percent inhibition and determine the IC50 value.
Cellular Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on the viability and proliferation of cancer cells.
Principle: The MTT assay is a colorimetric assay where the yellow tetrazolium salt MTT is reduced to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
Test compound
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals by adding the solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[3]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the validation of the biological target of this compound.
Caption: Signaling pathway of tubulin polymerization inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structure-assisted discovery of an aminothiazole derivative as a lead molecule for inhibition of bacterial fatty-acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site | Semantic Scholar [semanticscholar.org]
- 7. Identification and Characterization of Inhibitors of Bacterial Enoyl-Acyl Carrier Protein Reductase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiazole-Containing NSAID Meloxicam Against Standard Anti-Inflammatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety of Meloxicam, a nonsteroidal anti-inflammatory drug (NSAID) containing a thiazole moiety, with standard NSAIDs, Diclofenac and Celecoxib. The information presented is collated from multiple clinical trials and meta-analyses to support evidence-based decision-making in research and drug development.
Executive Summary
The compound 4,5-Dimethyl-1,3-thiazol-2-amine is a chemical intermediate and not a therapeutic agent. Therefore, this guide focuses on Meloxicam, a widely used NSAID that incorporates a thiazole ring in its structure. Clinical evidence suggests that Meloxicam offers a comparable analgesic and anti-inflammatory efficacy to standard NSAIDs like Diclofenac and Celecoxib for the management of osteoarthritis (OA) and rheumatoid arthritis (RA). A key differentiating factor is its gastrointestinal (GI) safety profile. As a preferential COX-2 inhibitor, Meloxicam demonstrates a lower incidence of certain GI adverse events compared to the non-selective COX inhibitor Diclofenac. Its efficacy and safety profile relative to the selective COX-2 inhibitor Celecoxib are more nuanced and depend on the specific patient population and clinical endpoint.
Mechanism of Action: The COX Signaling Pathway
NSAIDs exert their therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that protect the gastric mucosa, support platelet aggregation, and maintain renal blood flow.
-
COX-2: This isoform is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate inflammatory responses.
The varying selectivity of NSAIDs for COX-1 and COX-2 enzymes underpins their different efficacy and safety profiles.
Mechanism of NSAID Action on the COX Pathway.
Quantitative Efficacy Comparison
The following tables summarize the efficacy data from key clinical trials comparing Meloxicam, Diclofenac, and Celecoxib in patients with Osteoarthritis and Rheumatoid Arthritis.
Table 1: Efficacy in Osteoarthritis
| Efficacy Endpoint | Meloxicam | Diclofenac | Celecoxib | Key Findings & Citations |
| Pain on Movement (VAS) | Comparable to Diclofenac | Slightly better pain relief than Meloxicam in some studies, but not always statistically significant. | - | In a 6-week trial, there was a trend in favor of Meloxicam, but the difference was not statistically significant.[1] |
| WOMAC Pain Subscale | Statistically superior to baseline. | - | Statistically superior to baseline. | Both Meloxicam and Celecoxib showed significant improvement from baseline, with no consistent significant differences between the two drugs.[2] |
| Global Efficacy Assessment | Comparable to Diclofenac | Comparable to Meloxicam | - | No statistically significant differences were found between Meloxicam and Diclofenac in multiple trials.[1][3] |
| Paracetamol Consumption | Lower than Diclofenac group | Higher than Meloxicam group | - | Patients on Meloxicam used a statistically significantly lower median dose of concomitant paracetamol.[4][5] |
WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index; VAS: Visual Analogue Scale. Higher scores on VAS and WOMAC indicate greater pain or poorer function.
Table 2: Efficacy in Rheumatoid Arthritis
| Efficacy Endpoint | Meloxicam | Diclofenac | Celecoxib | Key Findings & Citations |
| ACR20 Response | - | - | 15% absolute improvement vs. placebo. | Celecoxib showed significant clinical improvement compared to placebo.[6] Direct comparison data with Meloxicam on ACR20 is limited. |
| Number of Tender/Painful Joints | Significant reduction vs. placebo. | - | - | Meloxicam 15 mg was significantly superior to placebo in reducing the number of tender/painful joints.[7] |
| Morning Stiffness | Significant improvement. | - | - | The 15 mg dose of Meloxicam was associated with a significantly better effect on morning stiffness compared to the 7.5 mg dose.[8] |
| Global Efficacy Assessment | Comparable to Naproxen | - | - | No significant difference between Meloxicam 7.5 mg and Naproxen 750 mg.[9] |
ACR20: American College of Rheumatology 20% improvement criteria.
Comparative Safety Profile
The safety of NSAIDs, particularly concerning gastrointestinal and cardiovascular events, is a critical consideration.
Table 3: Gastrointestinal and Overall Safety
| Safety Endpoint | Meloxicam | Diclofenac | Celecoxib | Key Findings & Citations |
| Total GI Adverse Events | 13% | 19% | Lower than non-selective NSAIDs. | In the MELISSA trial, Meloxicam was associated with significantly fewer GI adverse events than Diclofenac.[10] |
| Withdrawals due to Adverse Events | 5.48% | 7.96% | 7% fewer withdrawals than traditional NSAIDs. | Significantly fewer patients discontinued Meloxicam due to adverse events compared to Diclofenac.[11] |
| Perforations, Ulcers, Bleeds (PUBs) | 5 patients (MELISSA trial) | 7 patients (MELISSA trial) | - | The difference in PUBs between Meloxicam and Diclofenac was not statistically significant in the MELISSA trial. |
| Cardiovascular Events | Increased risk, similar to other NSAIDs. | Higher risk compared to other NSAIDs in some studies. | Increased risk, particularly at higher doses. | All NSAIDs carry a risk of serious cardiovascular events.[12][13] |
Experimental Protocols
The methodologies of the cited clinical trials share common frameworks designed to ensure the robustness and validity of the findings.
Typical Clinical Trial Workflow for NSAID Efficacy Studies
A Generalized Workflow for an NSAID Clinical Trial.
Key Methodological Components
-
Study Design: Most pivotal trials are multicenter, randomized, double-blind, and parallel-group studies. This design minimizes bias and enhances the generalizability of the results.
-
Patient Population:
-
Inclusion Criteria: Typically include patients aged 18 years or older with a confirmed diagnosis of OA or RA according to established criteria (e.g., American College of Rheumatology criteria). Patients are often required to have a certain baseline level of pain (e.g., a score of ≥40 mm on a 100 mm Visual Analogue Scale).
-
Exclusion Criteria: Commonly include a history of recent gastrointestinal ulcers or bleeding, severe renal or hepatic impairment, known hypersensitivity to NSAIDs, and concomitant use of certain medications that could interfere with the study outcomes.
-
-
Interventions: Patients are randomly assigned to receive one of the study drugs (e.g., Meloxicam 7.5 mg or 15 mg daily, Diclofenac 100 mg slow-release daily, or Celecoxib 200 mg daily) for a predefined period, which can range from a few weeks to several months.
-
Outcome Measures:
-
Efficacy:
-
For Osteoarthritis: The primary endpoints often include the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) for pain, stiffness, and physical function, and a patient's global assessment of pain on a Visual Analogue Scale (VAS).[1]
-
For Rheumatoid Arthritis: The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, ACR70) are standard primary endpoints.[6] These criteria measure the percentage improvement in tender and swollen joint counts and at least three of five other domains: patient's global assessment, physician's global assessment, patient's assessment of pain, Health Assessment Questionnaire (HAQ), and levels of an acute-phase reactant (e.g., C-reactive protein).[6]
-
-
Safety and Tolerability: Assessed through the monitoring and reporting of all adverse events, with a particular focus on gastrointestinal events (e.g., dyspepsia, abdominal pain, ulcers, bleeding) and cardiovascular events. Patient withdrawal rates due to adverse events are also a key metric.
-
-
Statistical Analysis: Efficacy analyses are typically performed on the intention-to-treat (ITT) population, which includes all randomized patients who received at least one dose of the study medication. Various statistical tests are employed to compare the treatment groups, with p-values less than 0.05 generally considered statistically significant.
Conclusion
Meloxicam demonstrates comparable efficacy to standard NSAIDs like Diclofenac and Celecoxib in managing the symptoms of osteoarthritis and rheumatoid arthritis. Its preferential inhibition of COX-2 translates to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs such as Diclofenac. The choice between Meloxicam and the selective COX-2 inhibitor Celecoxib may depend on individual patient risk factors, cost, and specific treatment goals. The data presented in this guide, derived from rigorous clinical trials, provides a foundation for informed decisions in the development and positioning of anti-inflammatory therapeutics.
References
- 1. WOMAC - Wikipedia [en.wikipedia.org]
- 2. Western Ontario and McMaster Universities Osteoarthritis Index | RehabMeasures Database [sralab.org]
- 3. Use of Condition-Specific Patient-Reported Outcome Measures in Clinical Trials among Patients with Wrist Osteoarthritis: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. marinregenhealth.com [marinregenhealth.com]
- 5. healthcentral.com [healthcentral.com]
- 6. quanticate.com [quanticate.com]
- 7. Patient-reported outcome measures in osteoarthritis: a systematic search and review of their use and psychometric properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Website [eprovide.mapi-trust.org]
- 9. Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) | APTA [apta.org]
- 10. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 11. bmj.com [bmj.com]
- 12. howardhead.org [howardhead.org]
- 13. researchgate.net [researchgate.net]
Cross-Validation of 4,5-Dimethyl-1,3-thiazol-2-amine Activity: A Comparative Guide for Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of the biological activity of 4,5-Dimethyl-1,3-thiazol-2-amine across various cell lines. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust experimental plan based on the well-documented activities of the broader 2-aminothiazole class of compounds. The 2-aminothiazole scaffold is a key feature in numerous compounds with demonstrated anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide will focus on evaluating its potential as an anticancer agent.
Derivatives of 2-aminothiazole have been shown to exert their cytotoxic effects through various mechanisms, including the induction of apoptosis (programmed cell death) and cell cycle arrest.[2][3] Some have also been identified as potent kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[2][4][5] Therefore, the experimental design proposed herein aims to elucidate the cytotoxic efficacy of this compound and to probe its underlying mechanism of action.
I. Comparative Cytotoxicity Assessment
To evaluate the cytotoxic potential of this compound, a panel of human cancer cell lines is recommended. The selection should include representatives from different cancer types to assess the spectrum of activity. A normal human cell line should be included to determine selectivity.
Table 1: Proposed Cell Lines for Cytotoxicity Screening
| Cell Line | Cancer Type | Rationale for Inclusion |
| MCF-7 | Breast Cancer | Commonly used, well-characterized estrogen receptor-positive cell line. |
| MDA-MB-231 | Breast Cancer | Triple-negative breast cancer model, often more aggressive. |
| A549 | Lung Cancer | A standard model for non-small cell lung cancer. |
| HCT116 | Colon Cancer | A well-characterized colorectal cancer cell line. |
| HepG2 | Liver Cancer | A common model for hepatocellular carcinoma. |
| PC-3 | Prostate Cancer | Androgen-independent prostate cancer cell line. |
| HEK293 | Normal Kidney | To assess general cytotoxicity and selectivity. |
The half-maximal inhibitory concentration (IC50) for each cell line should be determined using a cell viability assay, such as the MTT assay.
Table 2: Comparative IC50 Values (µM) of this compound
| Cell Line | This compound | Doxorubicin (Positive Control) |
| MCF-7 | Experimental Data | Experimental Data |
| MDA-MB-231 | Experimental Data | Experimental Data |
| A549 | Experimental Data | Experimental Data |
| HCT116 | Experimental Data | Experimental Data |
| HepG2 | Experimental Data | Experimental Data |
| PC-3 | Experimental Data | Experimental Data |
| HEK293 | Experimental Data | Experimental Data |
II. Mechanistic Evaluation: Apoptosis and Cell Cycle Analysis
Based on the known mechanisms of 2-aminothiazole derivatives, it is hypothesized that this compound may induce apoptosis and/or cause cell cycle arrest in sensitive cancer cell lines.[2][6]
A. Induction of Apoptosis
The induction of apoptosis can be assessed by examining the expression levels of key apoptosis-related proteins using Western blot analysis.
Table 3: Western Blot Analysis of Apoptosis Markers
| Protein | Function | Expected Change with Treatment |
| Bcl-2 | Anti-apoptotic | Decrease |
| Bax | Pro-apoptotic | Increase |
| Cleaved Caspase-3 | Executioner caspase | Increase |
| Cleaved PARP | Substrate of cleaved caspase-3 | Increase |
B. Cell Cycle Analysis
Flow cytometry with propidium iodide (PI) staining can be utilized to determine the effect of the compound on cell cycle distribution.[7]
Table 4: Cell Cycle Distribution Analysis
| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| MCF-7 | Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| This compound (IC50) | Experimental Data | Experimental Data | Experimental Data | |
| A549 | Vehicle Control | Experimental Data | Experimental Data | Experimental Data |
| This compound (IC50) | Experimental Data | Experimental Data | Experimental Data |
III. Experimental Protocols
A. MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[8][9][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
B. Western Blot Analysis
This technique is used to detect and quantify the expression of specific proteins.[1][11]
-
Cell Lysis: Treat cells with this compound at its IC50 concentration for 24-48 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and cleaved PARP overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
C. Flow Cytometry for Cell Cycle Analysis
This method is used to analyze the distribution of cells in different phases of the cell cycle.[12]
-
Cell Treatment and Harvesting: Treat cells with the compound at its IC50 concentration for 24 hours. Harvest the cells by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
IV. Visualizing Workflows and Pathways
Caption: Experimental workflow for evaluating the anticancer activity of this compound.
Caption: Proposed mitochondrial-mediated apoptosis pathway induced by this compound.
References
- 1. Apoptosis western blot guide | Abcam [abcam.com]
- 2. benchchem.com [benchchem.com]
- 3. Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives | The Ukrainian Biochemical Journal [ukrbiochemjournal.org]
- 4. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Importin β1 With a 2-Aminothiazole Derivative Resulted in G2/M Cell-cycle Arrest and Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
- 8. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 9. clyte.tech [clyte.tech]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. benchchem.com [benchchem.com]
- 12. corefacilities.iss.it [corefacilities.iss.it]
In Vitro vs. In Vivo Correlation: A Guide for 4,5-Dimethyl-1,3-thiazol-2-amine and Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
An In Vitro-In Vivo Correlation (IVIVC) is a critical concept in pharmaceutical development, aiming to establish a predictive relationship between a drug's performance in laboratory tests (in vitro) and its behavior in living organisms (in vivo). A strong IVIVC can streamline drug development, reduce the need for extensive animal testing, and aid in setting meaningful product specifications.
Hypothetical Data Presentation: 4,5-Dimethyl-1,3-thiazol-2-amine
To illustrate the concept of IVIVC, the following tables present hypothetical data for this compound, assuming an anticancer application.
Table 1: Hypothetical In Vitro Cytotoxicity Data
| Cancer Cell Line | Assay Type | IC50 (µM) |
| MCF-7 (Breast) | MTT Assay | 5.2 |
| A549 (Lung) | MTT Assay | 8.7 |
| HCT116 (Colon) | MTT Assay | 6.5 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Table 2: Hypothetical In Vivo Efficacy Data (Murine Xenograft Model)
| Cancer Cell Line | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| MCF-7 | Nude Mice | 20 mg/kg, oral, daily | 65 |
| A549 | Nude Mice | 20 mg/kg, oral, daily | 50 |
Table 3: Hypothetical In Vivo Pharmacokinetic Data (Healthy Mice)
| Parameter | Value |
| Cmax (Maximum plasma concentration) | 2.5 µg/mL |
| Tmax (Time to reach Cmax) | 2 hours |
| AUC (Area under the curve) | 15 µg·h/mL |
| Half-life (t1/2) | 4.5 hours |
Experimental Protocols
Detailed methodologies are crucial for generating reliable and reproducible data for IVIVC. Below are standard protocols for the key experiments cited in the hypothetical data.
1. In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well at a final concentration of 0.5 mg/mL and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
2. In Vivo Efficacy: Murine Xenograft Model
Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a standard for evaluating the in vivo efficacy of anticancer compounds.[8][9]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 106 MCF-7 cells) into the flank of athymic nude mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm3). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (e.g., 20 mg/kg) and a vehicle control to the respective groups via the desired route (e.g., oral gavage) on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Calculate the percentage of tumor growth inhibition for the treatment group compared to the control group.
3. In Vivo Pharmacokinetics
Pharmacokinetic studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound.[10][11][12]
-
Compound Administration: Administer a single dose of this compound to healthy mice via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.
-
Plasma Preparation: Process the blood samples to separate the plasma.
-
Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Plot the plasma concentration versus time and calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
IVIVC Workflow
Caption: A conceptual workflow illustrating the development of an In Vitro-In Vivo Correlation (IVIVC).
Hypothetical Signaling Pathway for a Thiazole Derivative
Many thiazole derivatives exert their anticancer effects by inhibiting protein kinases involved in cell proliferation and survival signaling pathways.[13]
Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for anticancer drugs.
By systematically collecting and correlating robust in vitro and in vivo data, researchers can build a predictive IVIVC model for this compound or other novel thiazole derivatives. This will ultimately facilitate a more efficient and informed drug development process.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. Effects of combination therapy of a CDK4/6 and MEK inhibitor in diffuse midline glioma preclinical models | PLOS One [journals.plos.org]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Synthesis and pharmacokinetic study of new thiazole derivatives containing pyrazole moiety - World Scientific News [worldscientificnews.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Action of 4,5-Dimethyl-1,3-thiazol-2-amine: A Comparative Guide to a Privileged Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the probable mechanism of action of 4,5-Dimethyl-1,3-thiazol-2-amine, a member of the versatile 2-aminothiazole class of compounds. Due to a lack of direct experimental data on this specific molecule, this document extrapolates its potential biological activities based on the well-established pharmacology of the 2-aminothiazole scaffold and structurally similar derivatives. We present a comparative analysis with known 2-aminothiazole-based kinase inhibitors, supported by quantitative data and detailed experimental protocols to aid in the evaluation of this and similar compounds.
Proposed Mechanism of Action: Kinase Inhibition
The 2-aminothiazole moiety is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved drugs and clinical candidates. A predominant mechanism of action for this class of molecules is the inhibition of protein kinases, which are critical regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.
Based on extensive research into 2-aminothiazole derivatives, it is hypothesized that This compound acts as a kinase inhibitor . The 2-amino group and the thiazole ring are key pharmacophoric features that can form crucial hydrogen bonds and other interactions within the ATP-binding pocket of various kinases. The dimethyl substitution at the 4 and 5 positions likely influences the compound's potency, selectivity, and pharmacokinetic properties by modulating its steric and electronic profile, potentially enhancing its interaction with specific kinase targets.
The proposed signaling pathway affected by this compound, based on the known activity of similar compounds, is the inhibition of downstream signaling cascades that control cell proliferation, survival, and angiogenesis.
Comparative Analysis of 2-Aminothiazole Derivatives
To contextualize the potential efficacy of this compound, we compare it with the well-established multi-kinase inhibitor, Dasatinib , and other 2-aminothiazole derivatives. Dasatinib, which features a 2-aminothiazole core, is a potent inhibitor of a range of kinases, including BCR-ABL and Src family kinases, and is used in the treatment of chronic myeloid leukemia (CML)[1][2].
The following table summarizes the inhibitory activities (IC50 values) of selected 2-aminothiazole derivatives against various kinases, highlighting the influence of different substitution patterns.
| Compound/Derivative | Substitution Pattern | Target Kinase(s) | IC50 (nM) | Reference |
| Dasatinib | Complex side chains | BCR-ABL, Src family, c-KIT, PDGFR | <1 - 30 | [1] |
| Compound 12u | 4-(thiazol-5-yl)pyrimidine | CDK9 | 7 | [3] |
| Compound 4 | 5-isopropyl, 2-benzenesulfonamide | CDK2 | 20 | [4] |
| Compound 21 | 5-carboxylic acid phenylamide | K563 leukemia cells | 16,300 | [5] |
| 4,5-diarylthiazole derivative | 4,5-diaryl | Anti-Candida activity (MIC80) | 9,000 | [6] |
Note: This table is a compilation from various sources and direct comparison should be made with caution due to different experimental conditions.
The structure-activity relationship (SAR) studies of 2-aminothiazole derivatives suggest that substitutions at the 4 and 5 positions can significantly impact potency and selectivity. While bulky aromatic groups at these positions have been explored for various targets, smaller alkyl groups, such as the dimethyl substitution in our compound of interest, may offer a different pharmacological profile.
Experimental Protocols
To facilitate the investigation of this compound and similar compounds, we provide detailed protocols for key in vitro assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the ability of a compound to inhibit the activity of a specific kinase by measuring the amount of ADP produced.
Materials:
-
Kinase of interest
-
Specific peptide substrate
-
ATP
-
Test compound (e.g., this compound)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add the Kinase Detection Reagent and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
This colorimetric assay assesses the effect of a compound on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line of interest (e.g., A549, HeLa, MCF-7)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with a compound.
Materials:
-
Cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
Procedure:
-
Harvest treated and untreated cells by trypsinization or scraping.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15-30 minutes.
-
Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in each phase of the cell cycle.
Conclusion
While the precise molecular target and mechanism of action of this compound remain to be experimentally confirmed, the extensive body of research on the 2-aminothiazole scaffold strongly suggests its potential as a kinase inhibitor. The comparative data and detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate this compound and other novel 2-aminothiazole derivatives. Further studies, including broad kinase screening, cytotoxicity assays, and cell cycle analysis, will be crucial in elucidating the specific biological activities and therapeutic potential of this compound.
References
- 1. The development of dasatinib as a treatment for chronic myeloid leukemia (CML): from initial studies to application in newly diagnosed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The use of nilotinib or dasatinib after failure to 2 prior tyrosine kinase inhibitors: long-term follow-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship study of 2,4-diaminothiazoles as Cdk5/p25 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 4,5-Dimethyl-1,3-thiazol-2-amine Against Known Protein Kinase CK2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 4,5-Dimethyl-1,3-thiazol-2-amine against a selection of known inhibitors of Protein Kinase CK2 (formerly Casein Kinase II). Given the prevalence of the 2-aminothiazole scaffold in kinase inhibitor discovery, this document serves as a benchmark for evaluating the potential inhibitory activity of this compound. The data presented herein is based on published literature for existing compounds and provides a framework for the experimental assessment of novel derivatives.
Protein Kinase CK2 is a constitutively active serine/threonine kinase that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival. Its dysregulation has been implicated in numerous cancers, making it a significant target for therapeutic intervention.
Comparative Inhibitory Activity Against Protein Kinase CK2α
The following table summarizes the in vitro inhibitory activity (IC50) of known 2-aminothiazole derivatives and a benchmark clinical candidate against the catalytic subunit of Protein Kinase CK2 (CK2α). An entry for this compound is included to contextualize its potential performance, for which experimental data is yet to be determined.
| Compound | Type of Inhibition | IC50 (µM) against CK2α |
| This compound | To Be Determined | To Be Determined |
| Aryl 2-aminothiazole (Compound 1) | Allosteric | 27.7 |
| Aryl 2-aminothiazole (Compound 2) | Allosteric | 7.0 |
| Aryl 2-aminothiazole (Compound 7) | Allosteric | 3.4[1] |
| 2-hydroxy-4-((4-(naphthalen-2-yl)thiazol-2-yl)amino)benzoic acid (27) | Allosteric | 0.6[2] |
| Azonaphthalene derivative (Compound 1) | Allosteric | ~5 |
| Azonaphthalene derivative (Diazo) | Allosteric | ~0.4[3] |
| Silmitasertib (CX-4945) | ATP-competitive | 0.001[4][5][6] |
Signaling Pathway of Protein Kinase CK2
The following diagram illustrates a simplified signaling pathway involving Protein Kinase CK2, highlighting its role in cell survival and proliferation.
Caption: Simplified Protein Kinase CK2 signaling pathway.
Experimental Protocol: In Vitro Protein Kinase CK2 Inhibition Assay
This protocol outlines a standard in vitro kinase assay to determine the IC50 value of a test compound against Protein Kinase CK2α.
1. Materials and Reagents:
-
Recombinant human Protein Kinase CK2α
-
CK2 Substrate Peptide (e.g., RRRADDSDDDDD)
-
Adenosine-5'-triphosphate (ATP)
-
Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test Compound (this compound) and reference inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well or 384-well white microplates
-
Multichannel pipettes and tips
-
Plate reader capable of luminescence detection
2. Procedure:
-
Compound Preparation: Prepare a stock solution of the test and reference compounds in 100% DMSO. Create a series of dilutions in the kinase assay buffer.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the compound dilutions to the wells of the microplate.
-
Add 5 µL of a solution containing the CK2 substrate peptide and ATP in kinase assay buffer.
-
To initiate the reaction, add 2.5 µL of the diluted CK2α enzyme solution to each well.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection (using ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Measurement: Measure the luminescence of each well using a plate reader.
3. Data Analysis:
-
The luminescence signal is proportional to the amount of ADP produced, which reflects the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (no inhibitor).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the workflow for the in vitro Protein Kinase CK2 inhibition assay.
Caption: Workflow for the in vitro kinase inhibition assay.
This guide provides a foundational framework for the comparative evaluation of this compound. The provided experimental protocol and data for known inhibitors offer a robust starting point for researchers to ascertain its potential as a novel Protein Kinase CK2 inhibitor.
References
- 1. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Discovery of CK2 Allosteric Inhibitors: From Traditional Screening to Structure-Based Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Silmitasertib (CX4945) | CK2α inhibitor | Probechem Biochemicals [probechem.com]
A Head-to-Head Comparison of 4,5-Dimethyl-1,3-thiazol-2-amine and Structurally Similar Compounds for Researchers and Drug Development Professionals
An in-depth analysis of 4,5-Dimethyl-1,3-thiazol-2-amine and its analogs reveals key structure-activity relationships that are crucial for the development of novel therapeutics. This guide provides a comparative overview of their performance in various biological assays, supported by experimental data and detailed protocols to aid researchers in their quest for more potent and selective drug candidates.
The 2-aminothiazole scaffold is a well-established privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide array of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][2] this compound, a simple yet important derivative, serves as a valuable starting point for the exploration of structure-activity relationships (SAR) within this chemical class. This guide delves into a head-to-head comparison of this compound and its structural analogs, focusing on the impact of substitutions at the 4 and 5 positions of the thiazole ring on their biological activity.
Comparative Analysis of Biological Activity
The biological performance of this compound and its analogs has been evaluated across several key therapeutic areas. Below is a summary of their activity as inhibitors of inducible nitric oxide synthase (iNOS), as anticancer agents, and as antimicrobial compounds.
Inhibitory Activity against Inducible Nitric Oxide Synthase (iNOS)
Overproduction of nitric oxide by iNOS is implicated in the pathophysiology of various inflammatory diseases. The 2-aminothiazole scaffold has been identified as a promising template for the development of iNOS inhibitors. A comparative study of 4,5-disubstituted-1,3-thiazol-2-amine derivatives has shed light on the structural requirements for potent and selective iNOS inhibition.
Generally, the introduction of appropriately sized substituents at the 4- and 5-positions of the 2-aminothiazole ring can enhance inhibitory activity and selectivity for iNOS.[3] However, the introduction of bulky or hydrophilic groups at any position on the thiazole ring has been shown to significantly decrease or abolish inhibitory activity against nitric oxide synthases.[3]
| Compound ID | R4 Substituent | R5 Substituent | iNOS Inhibition (IC50, µM) | nNOS Inhibition (IC50, µM) | Selectivity (nNOS/iNOS) |
| 1 | -CH₃ | -CH₃ | >1000 | >1000 | - |
| 2 | -H | -H | >1000 | >1000 | - |
| 3 | -CH₃ | -H | >1000 | >1000 | - |
| 4 | -CH₃ | -CH(CH₃)₂ | 130 | >1000 | >7.7 |
| 5 | -CH₃ | -C(CH₃)₃ | 50 | >1000 | >20 |
Data sourced from a study on the structure-activity relationships of 2-aminothiazole derivatives as iNOS inhibitors.[3]
Anticancer Activity
The 2-aminothiazole core is a feature of several approved anticancer drugs, such as Dasatinib.[4] Research into 4,5-disubstituted 2-aminothiazole derivatives has demonstrated their potential as cytotoxic agents against various cancer cell lines. A sublibrary of 2-aminothiazoles with lipophilic substituents at the 4- and/or 5-positions has been evaluated for antitumor activity.[5]
| Compound ID | R4 Substituent | R5 Substituent | H1299 (Lung Cancer) IC50 (µM) | SHG-44 (Glioma) IC50 (µM) |
| 1 | -CH₃ | -CH₃ | >50 | >50 |
| 6 | -Br | -Br | 9.34 | 8.21 |
| 7 | -C₆H₅ | -C₆H₅ | 6.61 | 7.53 |
| 8 | \multicolumn{2}{ | c | }{-(CH₂)₄- (Tetrahydrobenzo[d]thiazole)} | 4.89 |
Data is based on a study evaluating the antitumor activities of a 2-aminothiazole sublibrary.[5]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. The 2-aminothiazole scaffold has been explored for its antibacterial and antifungal properties. The antimicrobial efficacy of these compounds is often evaluated by determining their Minimum Inhibitory Concentration (MIC) against various microbial strains.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided to facilitate the replication and extension of these findings.
Hantzsch Thiazole Synthesis (General Protocol)
The foundational method for synthesizing the 2-aminothiazole scaffold is the Hantzsch thiazole synthesis.
Materials:
-
α-Haloketone (e.g., 3-chloro-2-butanone for this compound)
-
Thiourea
-
Ethanol or Methanol (solvent)
-
Sodium bicarbonate solution (for neutralization)
Procedure:
-
Dissolve the α-haloketone and thiourea in ethanol or methanol in a round-bottom flask.
-
Stir the mixture and heat to reflux for a specified period (typically a few hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture and neutralize it with a sodium bicarbonate solution.
-
The precipitated product is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent.
Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage cells.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
Lipopolysaccharide (LPS)
-
Test compounds dissolved in DMSO
-
Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration from a sodium nitrite standard curve and determine the IC50 value for each compound.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric method used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., H1299, SHG-44)
-
Appropriate cell culture medium with 10% fetal bovine serum
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB) or other suitable broth
-
Test compounds dissolved in a suitable solvent
-
96-well microtiter plates
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth in the wells of a microtiter plate.
-
Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
This comparative guide highlights the significant impact of substitutions at the 4 and 5 positions of the 2-aminothiazole ring on the biological activity of this important class of compounds. While this compound itself may exhibit modest activity in some assays, it serves as a crucial reference point for understanding the structure-activity relationships that govern potency and selectivity. The provided data and experimental protocols offer a valuable resource for researchers and drug development professionals aiming to design and synthesize novel 2-aminothiazole derivatives with enhanced therapeutic potential. Further exploration of a wider range of substituents and their combinations will undoubtedly lead to the discovery of new and improved drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. | Semantic Scholar [semanticscholar.org]
- 3. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and SAR study of novel 4,5-dihydropyrazole-Thiazole derivatives with anti-inflammatory activities for the treatment of sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Experiments with 4,5-Dimethyl-1,3-thiazol-2-amine
For researchers and professionals in drug development, the reproducibility of experimental results is paramount. This guide provides a comparative analysis of experiments involving 4,5-Dimethyl-1,3-thiazol-2-amine, a member of the broader class of 2-aminothiazole derivatives known for their diverse biological activities. This document outlines common synthetic protocols, discusses factors influencing the reproducibility of biological assays, and compares the reported activities of related compounds, offering a framework for consistent and reliable experimental outcomes.
Synthesis of this compound and Structural Analogs
The primary synthetic route to this compound and its analogs is the Hantzsch thiazole synthesis.[1][2][3] This method involves the condensation of an α-haloketone with a thioamide. While specific reproducibility data for the synthesis of this compound is not extensively documented in comparative studies, the Hantzsch synthesis is generally considered a high-yielding and straightforward method.[1] However, variations in reaction conditions, purification methods, and the stability of reactants can lead to inconsistencies in yield and purity.
Table 1: Comparison of Synthetic Protocols for 2-Aminothiazole Derivatives
| Compound | Reactants | Catalyst/Solvent | Reaction Time & Temperature | Reported Yield | Reference |
| General 2-Amino-4-arylthiazole | 2-Bromoacetophenone, Thiourea | Methanol | 30 min, 100°C | High (not quantified) | [1] |
| 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine | 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone, Thiourea | Absolute Ethanol | 1-3 hours, Reflux | Not specified | [4] |
| Substituted Hantzsch Thiazole Derivatives | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica supported tungstosilisic acid / Ethanol:Water (1:1) | Not specified, Reflux | 79-90% | [3] |
| N,4-diaryl-1,3-thiazole-2-amines | Aryl thioamides, α-haloketones | Not specified | Not specified | Not specified | [5] |
Reproducibility in Biological Assays
The biological screening of thiazole analogs can be subject to poor reproducibility. Variability in IC50 values, a common measure of a compound's potency, can arise from several sources. These include inherent biological variations in cell-based assays, such as cell passage number, cell density, and metabolic state. Furthermore, the chemical stability of thiazole compounds in stock solutions can be a significant factor, as degradation over time can lead to inconsistent effective concentrations.
To mitigate these issues, it is crucial to adhere to standardized and detailed experimental protocols.
Experimental Protocols
General Protocol for Hantzsch Thiazole Synthesis of this compound
This protocol is adapted from established procedures for analogous α-haloketones.[4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-chloro-2-butanone (1.0 eq.) in absolute ethanol.
-
Addition of Thiourea: Add thiourea (1.1-1.5 eq.) to the solution.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. Pour the contents into a beaker containing a 5% sodium carbonate solution to precipitate the product.[1]
-
Isolation: Collect the precipitate by filtration through a Buchner funnel, washing the filter cake with water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point determination.
General Experimental Workflow for Anticancer Evaluation
The following workflow outlines a standard procedure for assessing the anticancer activity of 2-aminothiazole derivatives.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and biological evaluation of N-aryl-4-aryl-1,3-thiazole-2-amine derivatives as direct 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of 4,5-Dimethyl-1,3-thiazol-2-amine Research Findings: A Comparative Guide to its Derivatives in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anticancer activity of novel 4,5-dimethylthiazole-hydrazone derivatives. The information is based on published experimental data to facilitate independent validation and further research.
Performance Comparison of 4,5-Dimethylthiazole-Hydrazone Derivatives
A series of twelve 4,5-dimethylthiazole-hydrazone derivatives (2a-2l) were synthesized and evaluated for their in vitro anticancer activity against A549 human lung adenocarcinoma and C6 rat glioma cell lines.[1][2] The study highlights that the biological activity of these derivatives is significantly influenced by the substituent group attached to the hydrazone moiety.
While specific IC50 values from the study are not publicly available, the research identifies compounds 2b (possessing a pyridin-2-yl group) and 2f (containing a 1-naphthyl group) as demonstrating notable anticancer potential.[1][2] The majority of the synthesized compounds exhibited significant effects against at least one of the tested cell lines, with the exceptions being compounds 2e (indol-3-yl) and 2h (4-dimethylaminophenyl), which showed limited activity.[1]
Table 1: Summary of Anticancer Activity of 4,5-Dimethylthiazole-Hydrazone Derivatives (2a-2l)
| Compound | Substituent Group | Reported Anticancer Activity against A549 and C6 cell lines |
| 2a | Phenyl | Significant |
| 2b | Pyridin-2-yl | High anticancer potency |
| 2c | 4-Chlorophenyl | Significant |
| 2d | 4-Methoxyphenyl | Significant |
| 2e | Indol-3-yl | Limited |
| 2f | 1-Naphthyl | Worthy of further investigation for potential selectivity |
| 2g | 4-Bromophenyl | Significant |
| 2h | 4-Dimethylaminophenyl | Limited |
| 2i | 2-Hydroxyphenyl | Significant |
| 2j | 4-Nitrophenyl | Significant |
| 2k | 3-Nitrophenyl | Significant |
| 2l | 2,4-Dichlorophenyl | Significant |
Note: This table is a qualitative summary based on the abstract of the cited research. For precise quantitative data (e.g., IC50 values), consulting the full scientific article is recommended.
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the study by Evren et al. (2021) and standard laboratory practices.
Synthesis of 4,5-Dimethylthiazole-Hydrazone Derivatives (General Procedure)
The synthesis of the target compounds (2a-2l) was achieved by reacting 2-(substituted aryl-2-ylmethylene) hydrazin-1-carbothioamide with 3-chloro-2-butanone.[1][2]
Caption: General synthesis workflow for 4,5-dimethylthiazole-hydrazone derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
The anticancer activity of the synthesized compounds was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.
Caption: Standard workflow for the MTT cytotoxicity assay.
Signaling Pathways and Logical Relationships
The study by Evren et al. suggests that the mechanism of action for the more potent compounds involves the induction of apoptosis.[1] While the precise signaling pathways were not fully elucidated in the initial report, a general logical relationship can be inferred.
Caption: Inferred logical pathway of apoptosis induction by active derivatives.
Conclusion
The available research on 4,5-dimethylthiazole-hydrazone derivatives indicates a promising avenue for the development of novel anticancer agents. Specifically, derivatives bearing pyridin-2-yl and 1-naphthyl substituents have been identified as compounds of interest. Further investigation is warranted to determine the specific IC50 values, elucidate the precise mechanisms of action, and explore the structure-activity relationships within this class of compounds. The lack of publicly available quantitative data on the parent compound, 4,5-Dimethyl-1,3-thiazol-2-amine, underscores the need for foundational research to establish a baseline for future comparative studies. Researchers are encouraged to consult the full scientific literature for detailed experimental data and to guide their own validation and development efforts.
References
Safety Operating Guide
Navigating the Safe Disposal of 4,5-Dimethyl-1,3-thiazol-2-amine: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 4,5-Dimethyl-1,3-thiazol-2-amine, fostering a culture of safety and environmental responsibility within the laboratory.
Hazard and Safety Summary
Understanding the hazard profile of this compound is the first step in its safe management. The following table summarizes its known and inferred hazards based on available data.[1]
| Parameter | Value | Source/Comment |
| Chemical Name | This compound | - |
| CAS Number | 2289-75-0 | [1][2] |
| Molecular Formula | C₅H₈N₂S | [1][2] |
| Molecular Weight | 128.20 g/mol | [1][2] |
| GHS Classification | Warning: H302 (Harmful if swallowed) | [1] |
| Assumed Hazards | Irritant (Xi) | [1] |
| Causes skin and serious eye irritation. | Inferred from similar compounds.[3][4] | |
| May be harmful to aquatic life. | Inferred from similar compounds.[4] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE).
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a face shield. | To protect against splashes and airborne particles.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact.[3][4] |
| Body Protection | Laboratory coat. | To protect against incidental skin contact. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if handling large quantities or if dust/aerosols are generated. | To prevent inhalation of harmful dust or vapors.[3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in a manner that ensures safety and compliance with local and national regulations. The primary route for disposal is through an approved hazardous waste disposal service.[3][4]
1. Waste Identification and Segregation:
-
Identify the waste as either solid this compound or a liquid solution containing the compound.
-
Do not mix this waste with other waste streams to avoid potentially hazardous reactions.
2. Containment and Labeling:
-
Solid Waste:
-
Carefully transfer the solid waste into a designated, sealable, and chemically compatible hazardous waste container.
-
Ensure the container is in good condition and not leaking.
-
Avoid generating dust during transfer.
-
-
Liquid Waste:
-
Use a dedicated, leak-proof, and chemically compatible container for liquid waste. The original container can often be used if it is in good condition.
-
Do not use metal containers for potentially corrosive solutions.
-
Ensure the container is securely capped at all times, except when adding waste.
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "HAZARDOUS WASTE".
-
The label must include the full chemical name: "this compound" and its concentration if in solution.
-
Indicate the associated hazards (e.g., "Harmful," "Irritant").
-
3. Storage:
-
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.[5]
-
The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials such as oxidizing agents.[3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup.
-
Complete any required hazardous material pickup request forms, ensuring the information on the form matches the container label.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision-making process for the safe disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby minimizing risks to both personnel and the environment. Always consult your institution's specific guidelines and the relevant Safety Data Sheets for the most accurate and up-to-date information.
References
Essential Safety and Logistical Information for Handling 4,5-Dimethyl-1,3-thiazol-2-amine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for 4,5-Dimethyl-1,3-thiazol-2-amine. It is intended for researchers, scientists, and drug development professionals to ensure the safe handling of this chemical in a laboratory setting.
Hazard Identification and Classification
Based on available data for this compound and related compounds, it should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Harmful if swallowed.[2]
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory for all personnel handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Recommended Equipment | Justification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 or European Standard EN166 standards.[4][5] | Thiazole derivatives can cause serious eye irritation. Goggles provide direct protection against splashes and airborne particles.[3][5] |
| A face shield should be worn over safety goggles when there is a significant risk of splashing.[5] | Offers a broader barrier against splashes. | |
| Hand Protection | Disposable, powder-free nitrile gloves.[5] | Provides protection against incidental contact with a broad range of chemicals. |
| For tasks with a higher risk of splash or prolonged contact, consider double-gloving or using thicker, chemical-resistant gloves. | Enhanced protection during high-risk procedures. | |
| Body Protection | Long-sleeved laboratory coat. | Protects skin and personal clothing from contamination.[5] |
| For larger quantities or tasks with a high splash risk, a chemical-resistant apron is advised. | Provides an additional layer of protection. | |
| Respiratory Protection | A NIOSH-approved N95 or N100 respirator may be necessary when handling powders or in poorly ventilated areas.[5] | Required to prevent inhalation of dust or aerosols if engineering controls are insufficient.[1][5] |
Operational Plan: Safe Handling Procedures
Adherence to proper handling protocols is essential to maintain a safe laboratory environment.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[3][6]
Handling Protocol:
-
Preparation: Before beginning work, ensure the chemical fume hood is functioning correctly. Assemble all necessary laboratory equipment and don all required PPE.
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize the generation of dust. Handle the solid compound carefully to avoid creating dust.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[5] Decontaminate all surfaces and equipment that may have come into contact with the compound.
Emergency Procedures
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Seek immediate medical attention if irritation persists.[3] |
| Skin Contact | Remove contaminated clothing immediately and wash the affected skin with plenty of soap and water.[4] If skin irritation occurs, seek medical advice.[3] |
| Inhalation | Move the affected person to fresh air and keep them in a position comfortable for breathing.[3][4] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[3] Call a poison center or doctor if you feel unwell.[3] |
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory and environmental safety.
Waste Segregation and Disposal:
-
Solid Waste: All disposable items contaminated with the compound, such as gloves, weighing paper, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and solvent rinses containing the compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other waste streams.
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself.
-
Regulatory Compliance: All chemical waste must be disposed of in accordance with local, state, and federal regulations.[8] Contact your institution's environmental health and safety (EHS) department for specific guidance.[8]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A streamlined workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



